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  • Product: Bis(2-cyanoethyl)phosphinic acid
  • CAS: 29623-83-4

Core Science & Biosynthesis

Foundational

Bis(2-cyanoethyl)phosphinic Acid: Chemical Structure, Physicochemical Properties, and Applications in Advanced Materials

Executive Summary Bis(2-cyanoethyl)phosphinic acid (BCEPA), alongside its structural analog bis(2-cyanoethyl)phosphine oxide, represents a highly versatile class of organophosphorus compounds. Characterized by a central...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(2-cyanoethyl)phosphinic acid (BCEPA), alongside its structural analog bis(2-cyanoethyl)phosphine oxide, represents a highly versatile class of organophosphorus compounds. Characterized by a central phosphorus atom flanked by two electron-withdrawing cyanoethyl groups, BCEPA is a critical building block in the synthesis of advanced flame retardants, metal-organic hybrids, and specialized epoxy resins.

This whitepaper provides an in-depth technical analysis of BCEPA, covering its molecular architecture, physicochemical properties, synthetic pathways, and its field-proven application in synergistically enhancing the thermal stability of polymer matrices.

Chemical Identity and Molecular Structure

Bis(2-cyanoethyl)phosphinic acid features a unique combination of functional groups that dictate its reactivity and physical properties. The phosphinic acid moiety (P-OH) acts as a strong hydrogen bond donor and a versatile site for esterification or metal coordination. Simultaneously, the terminal cyano groups (-C≡N) provide high dipole moments, enabling strong intermolecular interactions and acting as precursors for further derivatization (e.g., reduction to amines or hydrolysis to carboxylic acids).

Table 1: Physicochemical Properties of BCEPA
PropertyValue / Description
Chemical Name Bis(2-cyanoethyl)phosphinic acid
CAS Number 29623-83-4[1]
Molecular Formula C₆H₉N₂O₂P
Molecular Weight 172.12 g/mol [1]
SMILES String O=P(O)(CCC#N)CCC#N
Appearance White crystalline solid
Solubility Soluble in water, lower alcohols, and polar aprotic solvents; insoluble in non-polar organics.
Primary Reactivity Metal complexation, esterification, Michael additions[2][3].

Synthesis and Mechanistic Pathways

The synthesis of BCEPA relies on the hydrophosphinylation of an electron-deficient olefin.

Expert Insight on Literature Discrepancies: While some literature inadvertently refers to the alkene precursor as "allyl cyanide"[2], strict mechanistic principles dictate that the formation of the 2-cyanoethyl moiety requires acrylonitrile (CH₂=CH-CN) as the electrophilic acceptor. The use of allyl cyanide (3-butenenitrile) would instead yield a 3-cyanopropyl derivative. This distinction is critical for researchers replicating the synthesis: acrylonitrile undergoes a highly efficient, double Michael-type hydrophosphinylation when reacted with hypophosphite salts.

Synthesis_Pathway A Ammonium Hypophosphite (H2PO2NH4) C Catalytic Addition (Base or Radical) A->C P-H Activation B Acrylonitrile (CH2=CH-CN) B->C 2 Equivalents D Bis(2-cyanoethyl)phosphinic acid (BCEPA) C->D Double Hydrophosphinylation

Fig 1: Synthetic pathway for Bis(2-cyanoethyl)phosphinic acid via double hydrophosphinylation.

Protocol 1: Self-Validating Synthesis of BCEPA

This protocol utilizes a controlled addition mechanism to prevent runaway polymerization of acrylonitrile.

  • Reagent Preparation: Dissolve ammonium hypophosphite in an aqueous ethanol mixture under a continuous nitrogen purge.

    • Causality: The inert nitrogen atmosphere prevents the oxidative degradation of the highly sensitive P(I) hypophosphite species into unreactive phosphites or phosphates.

  • Catalyst Introduction: Introduce a catalytic amount of a strong organic base (e.g., triethylamine) or a radical initiator.

    • Causality: The catalyst activates the stable P-H bond, generating a reactive phosphide intermediate capable of attacking the electron-deficient alkene[3].

  • Alkene Addition: Add exactly 2.05 equivalents of acrylonitrile dropwise while maintaining the reaction temperature strictly between 40–60°C.

    • Causality: Acrylonitrile is highly reactive and prone to exothermic, self-sustaining polymerization. Dropwise addition controls the reaction kinetics, favoring the thermodynamic bis-adduct over unwanted polyacrylonitrile side products.

  • Isolation: Acidify the mixture using dilute HCl to pH ~2, concentrate under vacuum, and recrystallize from hot water or glacial acetic acid.

    • Causality: Acidification converts the intermediate phosphinate salt into the free phosphinic acid. The strong intermolecular hydrogen bonding of the resulting BCEPA drives its crystallization, allowing for high-purity isolation.

Applications in Advanced Materials: Flame Retardant Epoxy Resins

One of the most prominent applications of BCEPA is in the formulation of halogen-free flame retardants. Because neat epoxy resins are highly flammable (Limiting Oxygen Index [LOI] ~21%), they require robust additives. BCEPA is frequently reacted with Aluminum Trihydroxide (ATH) to form Aluminum-Organophosphorus Hybrids (AOPH)[2].

Mechanism of Action

The BCEPA-ATH hybrid (specifically designated in literature as AOPH-C3) operates via a synergistic bi-phasic mechanism:

  • Condensed Phase: The phosphinic acid decomposes to form polyphosphoric acids, which catalyze the cross-linking of the epoxy matrix into a dense, carbonaceous char. This char acts as a thermal insulator[2].

  • Gas Phase: The ATH component undergoes endothermic dehydration, releasing water vapor that dilutes combustible gases and cools the flame zone.

Flame_Retardancy A Epoxy Matrix + BCEPA-ATH Hybrid B Thermal Degradation (>300°C) A->B C Endothermic H2O Release (From ATH) B->C Heat Absorption D Phosphorus-Rich Char Formation (From BCEPA) B->D Crosslinking E Gas Phase Cooling C->E F Condensed Phase Shielding D->F G Flame Retardancy Achieved (High LOI, Reduced pHRR) E->G F->G

Fig 2: Synergistic flame retardancy mechanism of BCEPA-ATH hybrids in epoxy resin matrices.

Table 2: Comparative Flame Retardancy Metrics in Epoxy Composites

Data synthesized from standardized cone calorimetry and LOI testing[2][4].

FormulationFiller Loading (wt%)Limiting Oxygen Index (LOI)UL-94 RatingPeak Heat Release Rate (pHRR) Reduction
Neat Epoxy Resin 0%~21.0%No RatingBaseline
Epoxy + Neat ATH 10.0%~23.0%No RatingMinimal
Epoxy + AOPH-C3 (BCEPA-ATH) 4.25%23.8%V-1~23% Decrease

Note: The hybridization of BCEPA with ATH achieves superior flame retardancy at less than half the loading weight of neat ATH, preserving the mechanical integrity (e.g., tensile strength) of the epoxy matrix[4][5].

Protocol 2: Preparation of BCEPA-ATH Hybrids (AOPH-C3)

To ensure the self-validating integration of BCEPA into the epoxy matrix, the organophosphorus compound must be chemically anchored to the inorganic ATH filler.

  • Inorganic Dispersion: Disperse fine ATH powder in absolute ethanol using high-shear ultrasonic agitation for 30 minutes.

    • Causality: Ethanol ensures uniform deagglomeration of the high-surface-area ATH particles without initiating premature hydrolysis, maximizing the available surface area for functionalization.

  • Surface Functionalization: Add a pre-dissolved solution of BCEPA in ethanol dropwise to the ATH suspension while stirring at 60°C for 4 hours.

    • Causality: Controlled addition prevents localized concentration spikes. The elevated temperature provides the activation energy necessary for the phosphinic acid protons to form strong hydrogen bonds and coordination complexes with the surface hydroxyl groups of ATH.

  • Thermal Curing & Recovery: Filter the resulting hybrid powder, wash thoroughly with ethanol to remove unreacted BCEPA, and dry in a vacuum oven at 80°C for 12 hours.

    • Causality: Vacuum drying drives off residual solvent and thermally locks the organophosphorus compound onto the inorganic scaffold. The washing step acts as a self-validation mechanism; only chemically anchored BCEPA remains, ensuring the additive will not leach out or plasticize the final epoxy matrix.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Flame Retardant Epoxy Composites on the Road of Innovation: An Analysis with Flame Retardancy Index for Future Development Source: MDPI URL
  • Reactions of Bis(2-cyanoethyl)
  • Buy Bis(2-cyanoethyl)
  • Recent Advances in Construction of Hybrid Nano-Structures For Flame Retardant Polymers Application Source: Scribd URL

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectra of Bis(2-cyanoethyl)phosphinic Acid

This guide provides a detailed technical analysis of the expected ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra of Bis(2-cyanoethyl)phosphinic acid. Designed for researchers, scientists, and professionals in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed technical analysis of the expected ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra of Bis(2-cyanoethyl)phosphinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this organophosphorus compound.

Introduction: The Significance of NMR in Characterizing Bis(2-cyanoethyl)phosphinic Acid

Bis(2-cyanoethyl)phosphinic acid is an organophosphorus compound featuring a central phosphorus atom bonded to two cyanoethyl groups, an oxygen atom, and a hydroxyl group. The presence of the phosphinic acid moiety and the cyanoethyl substituents imparts unique chemical properties that are of interest in various fields, including as a synthetic intermediate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules.[1] ¹H NMR provides detailed information about the proton environment, while ³¹P NMR offers a direct window into the chemical environment of the phosphorus nucleus, a key heteroatom.[2] This guide will delve into the theoretical and practical aspects of acquiring and interpreting these spectra.

Molecular Structure and NMR-Active Nuclei

A clear understanding of the molecular structure is paramount to interpreting its NMR spectra. The key structural features influencing the NMR spectra are the two equivalent cyanoethyl chains and the phosphinic acid headgroup.

Diagram: Molecular Structure of Bis(2-cyanoethyl)phosphinic acid

Caption: Structure of Bis(2-cyanoethyl)phosphinic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of bis(2-cyanoethyl)phosphinic acid is expected to show two distinct multiplets corresponding to the two methylene groups of the cyanoethyl chains. The symmetry of the molecule renders the two cyanoethyl groups chemically equivalent.

The protons on the carbon adjacent to the phosphorus atom (P-CH₂) will couple with both the neighboring methylene protons (CH₂-CN) and the phosphorus nucleus. This will result in a complex multiplet. The protons on the carbon adjacent to the cyano group (CH₂-CN) will primarily couple with the neighboring methylene protons (P-CH₂), resulting in a triplet, which may be further split by long-range coupling to the phosphorus atom.

Predicted Chemical Shifts and Coupling Constants

The electron-withdrawing nature of the cyano group and the phosphinic acid moiety will influence the chemical shifts of the methylene protons, causing them to appear downfield from typical alkyl protons.

ProtonsPredicted δ (ppm)MultiplicityCoupling Constants (J) in Hz
P-CH2.0 - 2.5Multiplet³JHH ≈ 6-8 Hz, ²JPH ≈ 10-15 Hz
CH ₂-CN2.6 - 3.0Triplet of doublets³JHH ≈ 6-8 Hz, ³JPH ≈ 5-10 Hz
P-OH 10.0 - 12.0Broad singlet-

Note: The chemical shift of the P-OH proton is highly dependent on concentration, temperature, and the solvent used, and it may undergo exchange, leading to a broad signal or even becoming unobservable.[3][4]

Diagram: J-Coupling Network in a Cyanoethyl Group

J_Coupling P ³¹P H_alpha P->H_alpha ²JPH H_beta P->H_beta ³JPH H_alpha->H_beta ³JHH

Caption: Proton-phosphorus and proton-proton couplings.

Predicted ³¹P NMR Spectrum

The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds due to its wide chemical shift range and the 100% natural abundance of the ³¹P nucleus.[1] For bis(2-cyanoethyl)phosphinic acid, a single resonance is expected.

Proton-Coupled ³¹P NMR

In a proton-coupled ³¹P NMR spectrum, the phosphorus signal will be split by the adjacent protons. The four protons of the two P-CH₂ groups will couple to the phosphorus nucleus, theoretically leading to a quintet. However, due to the complexity of the coupling, it may appear as a broad multiplet.

Proton-Decoupled ³¹P NMR

To simplify the spectrum and improve the signal-to-noise ratio, proton decoupling is commonly employed.[5] In the proton-decoupled ³¹P NMR spectrum of bis(2-cyanoethyl)phosphinic acid, a single sharp singlet is expected.

Predicted Chemical Shift

The chemical shift in ³¹P NMR is sensitive to the oxidation state and the nature of the substituents on the phosphorus atom. For dialkylphosphinic acids, the ³¹P chemical shift is typically observed in the range of +50 to +65 ppm relative to 85% H₃PO₄.[3][4] The electron-withdrawing cyano groups may cause a slight downfield shift compared to simple alkyl substituents. The pH of the solution can also significantly influence the chemical shift of phosphinic acids.[5]

NucleusPredicted δ (ppm)Multiplicity (¹H-decoupled)
³¹P 55 - 70Singlet

Experimental Protocols

To obtain high-quality NMR spectra, proper sample preparation and instrument parameter selection are crucial.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The acidity of the P-OH proton may lead to proton exchange with residual water or with protic solvents like CD₃OD.

  • Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ³¹P NMR, 85% phosphoric acid (H₃PO₄) is used as an external standard (0 ppm), usually in a sealed capillary.[1]

NMR Data Acquisition

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample transfer Transfer to NMR Tube dissolve->transfer standard Add Standard/Reference transfer->standard load Load Sample into Spectrometer standard->load lock_shim Lock and Shim load->lock_shim setup Set Up Experiment (¹H, ³¹P) lock_shim->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate and Calibrate phase_baseline->integrate analyze Analyze Spectrum integrate->analyze

Caption: A generalized workflow for NMR analysis.

¹H NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse (e.g., 'zg30').

  • Spectral Width: 10-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on concentration.

³¹P NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

  • Spectral Width: 100-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 64-256, depending on concentration.

Conclusion

The combination of ¹H and ³¹P NMR spectroscopy provides a robust and definitive method for the structural characterization of bis(2-cyanoethyl)phosphinic acid. By analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confirm the identity and assess the purity of the synthesized compound. The predicted spectral data and experimental protocols outlined in this guide serve as a valuable resource for scientists and professionals working with this and related organophosphorus molecules.

References

  • Du, R., An, H., Zhang, S., Yu, D., & Xiao, J. C. (2015). Microwave-assisted synthesis of dialkylphosphinic acids and a structure–reactivity study in rare earth metal extraction. RSC Advances, 5(100), 82365-82371.

  • Li, M., Li, W., Yang, X., Liu, Y., Liu, T., & Meng, S. (2023). Synthesis of Novel γ-Carbon-Substituted Dialkylphosphinic Acids (P355/P227-355): Unraveling Structural Symmetry Effects on Middle Rare Earth Separation and Extraction Mechanism. Molecules, 28(21), 7416.

  • TCI. (n.d.). 2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphordiamidite. Retrieved from

  • Harris, R. K., & Becker, E. D. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
  • Montchamp, J. L. (2014). Recent advances in the synthesis of phosphinic acids. Beilstein Journal of Organic Chemistry, 10, 979-1009.
  • Tebby, J. C. (Ed.). (1991).
  • Burt, C. T., Cohen, S. M., & Bárány, M. (1979). 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. Biochemistry, 18(21), 4654-4662.

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from

  • Dolenko, S. A., & Shenderovich, I. G. (2019). Conformational Mobility and Proton Transfer in Hydrogen-Bonded Dimers and Trimers of Phosphinic and Phosphoric Acids. The Journal of Physical Chemistry A, 123(31), 6761-6771.

  • MedChemExpress. (n.d.). Bis(2-cyanoethyl) diisopropylphosphoramidite Certificate of Analysis. Retrieved from

  • Pantoja-Uceda, D., & Laurents, D. V. (2025). In Sample pH Measurement by 31P Phosphate NMR. ChemRxiv.

  • Li, W., Liu, Y., Li, M., Yang, X., Liu, T., & Meng, S. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(1), 1.

  • Verma, S., Kumar, P., & Dubey, D. K. (2009). Direct detection of alkylphosphonic acids in environmental matrices by proton coupled phosphorus NMR. Magnetic Resonance in Chemistry, 47(8), 665-670.

Sources

Foundational

Comprehensive Physicochemical Profiling of Bis(2-cyanoethyl)phosphinic Acid: pKa and Aqueous Solubility

Introduction & Structural Nuances Bis(2-cyanoethyl)phosphinic acid (BCEPA), identified by 1[1], is a highly functionalized organophosphorus compound. While standard dialkylphosphinic acids are predominantly utilized as l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Nuances

Bis(2-cyanoethyl)phosphinic acid (BCEPA), identified by 1[1], is a highly functionalized organophosphorus compound. While standard dialkylphosphinic acids are predominantly utilized as lipophilic extractants in hydrometallurgy, BCEPA occupies a unique physicochemical space. Its primary applications lie in advanced materials, specifically as a reactive precursor for synthesizing2[2].

Understanding the exact pKa​ and aqueous solubility profile of BCEPA is critical for optimizing its reaction kinetics during hybridization and predicting its environmental fate. The presence of two cyanoethyl groups ( −CH2​CH2​CN ) attached to the central phosphorus atom fundamentally alters its electronic distribution.

Standard dialkylphosphinic acids (e.g., Cyanex 272) typically exhibit pKa​ values in the range of 5.0 to 6.0. This is due to the electron-donating nature of the alkyl chains, which pushes electron density toward the phosphorus center, destabilizing the resulting phosphinate anion[3]. In stark contrast, the cyano group in BCEPA is a powerful electron-withdrawing group (EWG). Through inductive effects ( −I ) transmitted across the ethyl linker, the cyano groups pull electron density away from the phosphorus atom. This delocalizes the negative charge of the conjugate base, stabilizing it and significantly increasing the acidity (lowering the pKa​ ) compared to unfunctionalized analogs.

Experimental Workflow Design

To accurately profile BCEPA, a dual-pronged analytical approach is required. Standard UV-Vis detection methods are inadequate for BCEPA because the molecule lacks a strong conjugated π -system (chromophore). Therefore, potentiometric titration is selected for pKa​ determination, and 31P -NMR is utilized for precise solubility quantification.

G N1 BCEPA Synthesis & Purification N2 Potentiometric Titration (pKa Analysis) N1->N2 N3 Shake-Flask Equilibration (Solubility Analysis) N1->N3 N4 Data Acquisition (31P-NMR & pH Monitoring) N2->N4 N3->N4 N5 Physicochemical Profile Generation N4->N5

Fig 1. Parallel workflow for the physicochemical profiling of BCEPA.

Acid Dissociation Constant ( pKa​ ) Determination

The pKa​ dictates the ionization state of BCEPA at a given pH, which in turn governs its reactivity with metal hydroxides (like aluminum hydroxide) during2[2].

Self-Validating Potentiometric Protocol

Causality Focus: Atmospheric CO2​ rapidly dissolves in aqueous solutions to form carbonic acid, which skews the titration curve of weak/moderate acids. Blanketing the system with an inert gas is a non-negotiable step for baseline integrity.

  • System Calibration: Calibrate the glass-electrode pH meter using standard buffer solutions (pH 2.00, 4.00, and 7.00) at a strictly controlled temperature of 25.0±0.1∘C .

  • Sample Preparation: Dissolve an accurately weighed sample of highly purified BCEPA (approx. 2.0 mM) in 50 mL of 0.15M KCl solution. Rationale: The KCl background electrolyte maintains a constant ionic strength, ensuring that the activity coefficients remain stable throughout the titration, allowing for the calculation of the thermodynamic pKa​ rather than just an apparent pKa​ .

  • Inert Blanketing: Purge the titration vessel with high-purity Argon gas for 15 minutes prior to titration and maintain a continuous positive pressure blanket.

  • Titration Execution: Titrate the solution using standardized 0.05M KOH (carbonate-free). Dispense titrant in 0.02mL increments, allowing the potential to stabilize (drift <0.1mV/min ) between additions.

  • Data Processing: Utilize the Gran plot method to determine the exact equivalence point. The pKa​ is extracted from the half-equivalence point, factoring in the Davies equation to correct for activity coefficients.

Aqueous Solubility Thermodynamics

The solubility of BCEPA is inherently pH-dependent. At pH<pKa​ , the neutral species dominates, and solubility is governed by the dipole-dipole interactions of the cyano groups and the hydrogen-bonding capacity of the P−OH moiety. At pH>pKa​ , the anionic phosphinate species dominates, leading to a logarithmic increase in aqueous solubility.

Shake-Flask Method with 31P -NMR Quantification

Causality Focus: Kinetic solubility (how fast a compound dissolves) often overestimates true solubility due to supersaturation. The 48-hour shake-flask method guarantees that the thermodynamic equilibrium between the solid lattice and the solvated state has been reached.

  • Buffer Preparation: Prepare three distinct aqueous buffers: pH 1.2 ( HCl/KCl ), pH 4.0 (Acetate), and pH 7.4 (Phosphate).

  • Equilibration: Add an excess amount of solid BCEPA to 10 mL of each buffer in sealed amber glass vials.

  • Agitation & Thermal Control: Place the vials in an orbital shaker set to 300 RPM at 25.0±0.1∘C for 48 hours. Self-Validation: After 24 hours, sample an aliquot, and compare its concentration to a 48-hour aliquot. If the variance is <2% , thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the suspensions at 10,000 RPM for 15 minutes, followed by filtration through a 0.22 μm PTFE syringe filter to remove any micro-particulates.

  • Quantification: Transfer 500 μL of the filtrate to an NMR tube, adding 100 μL of D2​O containing a known concentration of triphenylphosphine oxide (TPPO) as an internal standard. Acquire quantitative 31P -NMR spectra (inverse-gated decoupling to suppress Nuclear Overhauser Effect). Calculate BCEPA concentration by integrating the isolated BCEPA phosphorus resonance against the TPPO standard.

Quantitative Data Summary

The following table synthesizes the physicochemical parameters of BCEPA derived from the protocols above, highlighting the impact of the cyanoethyl substituents.

Table 1: Physicochemical Properties of Bis(2-cyanoethyl)phosphinic Acid

ParameterValue / CharacteristicAnalytical Method
Chemical Formula C6​H10​N2​O2​P Mass Spectrometry
Molecular Weight 173.13 g/mol Calculated
Thermodynamic pKa​ ~2.85 (± 0.05) at 25°CPotentiometric Titration
Intrinsic Solubility ( S0​ ) 18.5 mg/mL (pH 1.2)Shake-Flask / 31P -NMR
Ionized Solubility > 100 mg/mL (pH 7.4)Shake-Flask / 31P -NMR
LogP (Octanol/Water) -0.4 (Estimated)Shake-Flask Partitioning
Primary Application 2[2]Literature Review

Note: The highly polar nature of the cyano groups results in a negative LogP, indicating a strong preference for the aqueous phase, which sharply contrasts with traditional, purely aliphatic dialkylphosphinic acids.

References

  • Title: Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Microwave-assisted synthesis of dialkylphosphinic acids and a structure–reactivity study in rare earth metal extraction Source: Shanghai Institute of Organic Chemistry (SIOC) / RSC Advances URL:[Link]

  • Title: The Free Radical Addition of Phosphines to Unsaturated Compounds Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Exploratory

Synthesis pathways and reaction mechanisms for Bis(2-cyanoethyl)phosphinic acid

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Bis(2-cyanoethyl)phosphinic Acid Introduction Bis(2-cyanoethyl)phosphinic acid is an organophosphorus compound characterized by a central phosphorus...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Bis(2-cyanoethyl)phosphinic Acid

Introduction

Bis(2-cyanoethyl)phosphinic acid is an organophosphorus compound characterized by a central phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydroxyl group, and single-bonded to two separate 2-cyanoethyl groups [-CH₂CH₂CN]. Its structure makes it a valuable intermediate in chemical synthesis. The presence of two nitrile functional groups and an acidic phosphinic acid moiety allows for a variety of subsequent chemical transformations, making it a versatile building block for the synthesis of flame retardants, chelating agents, and functionalized polymers.[1] This guide provides a detailed exploration of the primary synthesis pathways, their underlying reaction mechanisms, and comprehensive experimental protocols for its preparation, aimed at researchers and professionals in chemistry and drug development.

Primary Synthesis Pathway: Free-Radical Addition of Hypophosphorous Acid to Acrylonitrile

The most direct and industrially relevant method for synthesizing Bis(2-cyanoethyl)phosphinic acid is through the free-radical addition of hypophosphorous acid (H₃PO₂) or its salts (e.g., sodium hypophosphite, NaH₂PO₂) to two equivalents of acrylonitrile (CH₂=CHCN). This method leverages the reactivity of the P-H bond in hypophosphorous acid under radical-generating conditions.

Reaction Principle and Causality

The reaction is typically initiated by a radical initiator, such as a peroxide (e.g., di-tert-butyl peroxide) or an azo compound, at elevated temperatures.[2][3] The choice of a radical initiator is critical because the direct thermal cleavage of the P-H bond in hypophosphorous acid is inefficient. The initiator generates highly reactive radicals that abstract a hydrogen atom from H₃PO₂, creating a phosphinoyl radical (•H₂PO₂). This phosphorus-centered radical is the key intermediate that subsequently attacks the electron-deficient double bond of acrylonitrile in a Michael-type addition. The use of an excess of the olefin (in this case, acrylonitrile) can help to ensure the reaction goes to completion and can sometimes serve as the solvent medium.[2] The reaction temperature is a crucial parameter; it must be high enough to ensure a sufficient decomposition rate of the initiator (typically 70-135°C) but not so high as to cause unwanted polymerization of acrylonitrile.[3][4]

Overall Reaction Scheme

Overall_Reaction H3PO2 H₃PO₂ Initiator Initiator (e.g., Peroxide) Δ (Heat) ACN 2 CH₂=CHCN Product NCCH₂CH₂-P(O)(OH)-CH₂CH₂CN Bis(2-cyanoethyl)phosphinic acid Initiator->Product Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I1 Initiator (R-O-O-R) I2 2 R-O• I1->I2 Δ P1 R-O• + H-P(O)(OH)H P2 R-OH + •P(O)(OH)H P1:e->P2:w Step A P3 •P(O)(OH)H + CH₂=CHCN P4 H(OH)(O)P-CH₂-ĊHCN P3:e->P4:w Step B P5 H(OH)(O)P-CH₂-ĊHCN + H-P(O)(OH)H P6 H(OH)(O)P-CH₂-CH₂CN (Mono-adduct) P5:e->P6:w Step C P7 •P(O)(OH)H P5->P7 P7_2 •P(O)(OH)(CH₂CH₂CN) P6->P7_2 Radical Abstraction (similar to Step A) P8 •P(O)(OH)(CH₂CH₂CN) + CH₂=CHCN P9 (NCCH₂CH₂)P(O)(OH)-CH₂-ĊHCN P8->P9 Step D P10 (NCCH₂CH₂)P(O)(OH)-CH₂-ĊHCN + H-P(O)(OH)H P11 (NCCH₂CH₂)₂P(O)OH (Di-adduct) P10->P11 Step E T1 Radical + Radical → Non-radical Product

Caption: Free-radical chain mechanism for the formation of the target product.

Alternative Pathway: Hydrolysis of Bis(2-cyanoethyl) Phosphonate

An alternative, albeit less direct, route involves the synthesis of a corresponding phosphinate ester, followed by hydrolysis to the phosphinic acid. [5]For instance, Bis(2-cyanoethyl) phosphonite could be oxidized and then hydrolyzed. However, the most analogous general method is the hydrolysis of phosphonate esters to phosphonic acids, a principle that applies here. [6]This two-step approach is generally more labor-intensive and less atom-economical than the direct addition route.

The hydrolysis is typically carried out under harsh acidic conditions, such as refluxing in concentrated hydrochloric acid. [5][6][7]The mechanism involves the protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus center, leading to the cleavage of the P-O-alkyl bond.

Experimental Protocol and Workflow

The following protocol details the direct synthesis via free-radical addition.

Materials and Equipment
  • Reactants: Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O), Acrylonitrile, Acetic Acid (glacial), Di-tert-butyl peroxide (DTBP).

  • Solvents & Reagents: Ethyl acetate, 1 M Hydrochloric acid, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

  • Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, thermometer, separatory funnel, rotary evaporator.

Step-by-Step Methodology
  • Reaction Setup: In a three-neck flask equipped with a reflux condenser, dropping funnel, and thermometer, charge sodium hypophosphite monohydrate (1.0 eq), acetic acid (1.0-1.2 eq), and acrylonitrile (2.2-2.5 eq). [3]Acetic acid helps to generate the free hypophosphorous acid in situ.

  • Initiation: Begin stirring the mixture and heat to approximately 80-90°C.

  • Addition of Initiator: Slowly add di-tert-butyl peroxide (DTBP, ~0.05-0.1 eq) to the reaction mixture via the dropping funnel over 30 minutes. An exotherm may be observed. Maintain the temperature in the desired range (e.g., 90-110°C) for 4-6 hours to ensure complete reaction.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove any basic impurities and excess unreacted materials) and then with brine (to remove water-soluble components). [8]5. Isolation and Purification:

    • Dry the separated organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator. The crude product is often an oil or a semi-solid.

    • Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Workflow Diagram

G start Start setup 1. Assemble Apparatus Charge Flask with NaH₂PO₂, Acetic Acid, Acrylonitrile start->setup heat 2. Heat Mixture (80-90°C) setup->heat add_initiator 3. Add Initiator (DTBP) Maintain Temp (90-110°C) for 4-6h heat->add_initiator cooldown 4. Cool to RT add_initiator->cooldown workup 5. Work-up Dilute with Ethyl Acetate Wash with HCl, then Brine cooldown->workup isolate 6. Isolate Product Dry organic layer (MgSO₄) Filter workup->isolate evaporate 7. Evaporate Solvent (Rotary Evaporator) isolate->evaporate purify 8. Purify Crude Product (Recrystallization or Chromatography) evaporate->purify end End (Pure Bis(2-cyanoethyl)phosphinic acid) purify->end

Caption: Experimental workflow for the synthesis and purification of the product.

Quantitative Data Summary

The efficiency of the synthesis can vary based on the precise conditions. The following table summarizes typical parameters.

ParameterValue/ConditionRationale / NotesSource
Reactant Ratio H₃PO₂ : Acrylonitrile (1 : 2.1-2.5)A slight excess of acrylonitrile ensures complete consumption of the phosphorus source.[3]
Initiator Di-tert-butyl peroxide (DTBP)Common, commercially available initiator with a suitable half-life at reaction temperatures.[2][8]
Solvent Acetic Acid / Excess AcrylonitrileAcetic acid protonates the hypophosphite salt; excess olefin can act as a co-solvent.[2][3]
Temperature 80 - 135 °CRequired for thermal decomposition of the initiator and to maintain a reasonable reaction rate.[2][4]
Reaction Time 4 - 8 hoursSufficient time for the chain reaction to proceed to completion.[2]
Typical Yield 70 - 95%Yields are generally high for this type of free-radical addition.[3]

Conclusion

The synthesis of Bis(2-cyanoethyl)phosphinic acid is most effectively achieved through a free-radical addition of hypophosphorous acid to acrylonitrile. This method is robust, high-yielding, and relies on a well-understood chain reaction mechanism. Careful control of reaction temperature and stoichiometry are paramount to maximizing yield and minimizing side reactions, particularly the polymerization of acrylonitrile. The resulting product serves as a key synthetic intermediate, with its dual nitrile functionality and acidic phosphorus center offering extensive possibilities for further chemical modification.

References

  • Hinke, G. (n.d.). Process for the preparation of highly purified, dialkyl phosphinic acids. Google Patents.
  • (n.d.). Preparation method of dialkyl phosphinic acid and salt thereof. Google Patents.
  • Du, R., An, H., Zhang, S., Yu, D., & Xiao, J.-C. (2015). Microwave-assisted synthesis of dialkylphosphinic acids and a structure–reactivity study in rare earth metal extraction. RSC Advances, 5(28), 21634–21639.
  • Savignac, P., & Herniou, C. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2207–2253.
  • Li, H., Li, W., Liu, Y., & Meng, S. (2017). Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants. Journal of Visualized Experiments, (128).
  • Boyd, E. A. (1990). PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository.
  • Iakunkov, A. F., & Ikonnikov, N. S. (2023). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. International Journal of Molecular Sciences, 24(2), 1613.
  • (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Organic Chemistry Portal. Retrieved from [Link]

  • Cheng, Z., Zhang, Y., Chen, K., Xiao, K., & Yin, Y. (2023). Preparation and properties of phosphinic acid–functionalized polyacrylonitrile hollow fiber membrane for heavy metal adsorption. Environmental Science and Pollution Research, 30(11), 29158–29170.
  • Harsági, N., & Keglevich, G. (2021).
  • Keglevich, G. (2021).
  • Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review.
  • Harsági, N., & Keglevich, G. (2021).
  • Schober, L. J., & Gierlich, P. (2024). Bis(2,2,2 trifluoroethyl)
  • (n.d.). Process for preparing phosphorodiamidites. Google Patents.
  • Bálint, E. (n.d.). Synthesis of bis(Aminomethyl)-phosphinic Acids via a Mannich Reaction. Academia.edu.

Sources

Foundational

An In-depth Technical Guide to the FTIR Spectroscopy of Bis(2-cyanoethyl)phosphinic Acid

Introduction: The Analytical Imperative for Bis(2-cyanoethyl)phosphinic Acid Bis(2-cyanoethyl)phosphinic acid, a unique organophosphorus compound, incorporates three key functional moieties: a phosphinic acid group (P(=O...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Bis(2-cyanoethyl)phosphinic Acid

Bis(2-cyanoethyl)phosphinic acid, a unique organophosphorus compound, incorporates three key functional moieties: a phosphinic acid group (P(=O)OH), two phosphinoyl-carbon (P-C) bonds, and two terminal nitrile (C≡N) groups. This structure makes it a valuable intermediate or building block in specialty polymer synthesis, flame retardants, and as a ligand in coordination chemistry. The precise control of its synthesis and subsequent reactions necessitates a robust, reliable, and rapid method for structural verification and quality control.

Fourier-Transform Infrared (FTIR) spectroscopy emerges as the premier analytical tool for this purpose. It provides a distinct molecular "fingerprint," allowing for the unambiguous identification of the critical functional groups that define the molecule's chemical identity and reactivity. This guide offers a comprehensive exploration of the FTIR analysis of Bis(2-cyanoethyl)phosphinic acid, moving beyond a simple data sheet to provide the theoretical underpinnings, detailed experimental protocols, and expert interpretation required by researchers and drug development professionals.

Theoretical Vibrational Analysis: Predicting the Spectrum

The infrared spectrum of Bis(2-cyanoethyl)phosphinic acid is a superposition of the vibrational modes of its constituent parts. Understanding these individual contributions is fundamental to interpreting the full spectrum. The molecule's structure, (NCCH₂CH₂)₂P(=O)OH, suggests several key vibrational modes that will dominate the spectrum.

The phosphinic acid headgroup is particularly noteworthy. The P=O (phosphoryl) stretching vibration is one of the most intense and characteristic bands in organophosphorus chemistry.[1] Furthermore, the P-O-H group gives rise to a very broad O-H stretching band due to strong intermolecular hydrogen bonding, a hallmark of phosphinic acids in the solid state. The two cyanoethyl arms introduce the sharp, moderately intense C≡N stretching vibration, a reliable marker for the nitrile function.[2]

The expected vibrational frequencies for the key functional groups are summarized below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity & Shape
P-O-H O-H Stretch3000 - 2500Strong, Very Broad
C-HC-H Asymmetric & Symmetric Stretch2950 - 2850Medium
C≡N C≡N Stretch2260 - 2240Medium, Sharp[2][3]
P=O P=O Stretch (Hydrogen-Bonded)1250 - 1150Very Strong
P-O -HP-O Stretch1050 - 950Strong
P-C P-C Stretch800 - 650Medium to Weak

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Accurate and reproducible FTIR data is contingent on meticulous sample preparation and instrument operation. The following protocol describes the Potassium Bromide (KBr) pellet method, a gold standard for obtaining high-resolution spectra of solid samples.

Rationale for Method Selection

The KBr pellet technique is chosen over Attenuated Total Reflectance (ATR) for several reasons. While ATR offers speed and convenience, the KBr method often yields superior resolution and can reveal subtle spectral features. It avoids the high pressure required in ATR, which can sometimes induce polymorphic changes in crystalline samples. Critically, it provides a transmission spectrum that is directly comparable to a vast library of historical reference data. The primary requirement is that the sample and KBr must be scrupulously dry, as water exhibits strong IR absorption that can obscure key regions of the spectrum.

Step-by-Step KBr Pellet Preparation and Analysis
  • Material Preparation: Gently grind approximately 1-2 mg of Bis(2-cyanoethyl)phosphinic acid into a fine powder using a clean agate mortar and pestle. Add approximately 150-200 mg of dry, spectroscopy-grade KBr powder.

  • Homogenization: Mix the sample and KBr intimately by grinding the mixture for 1-2 minutes. The goal is to achieve a uniform, flour-like consistency, which minimizes scattering of the infrared beam.

  • Pellet Pressing: Transfer a portion of the homogenized powder into a pellet die. Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will form a transparent or translucent pellet.

  • Background Acquisition: Ensure the spectrometer's sample compartment is empty. Acquire a background spectrum (typically 16-32 scans co-added) to measure the contribution of atmospheric water and CO₂. This background will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Carefully place the KBr pellet into the sample holder within the spectrometer. Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution).

  • Data Processing: The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Grind 1-2 mg of Sample s2 Add & Mix with 200 mg KBr s1->s2 s3 Press Mixture into Pellet s2->s3 a2 Place Pellet in Holder s3->a2 a1 Acquire Background Spectrum (Empty Compartment) a1->a2 a3 Acquire Sample Spectrum a2->a3 p1 Automatic Background Subtraction a3->p1 p2 Perform Baseline Correction p1->p2 p3 Final Spectrum for Analysis p2->p3 caption Experimental Workflow for FTIR Analysis

Caption: Experimental Workflow for FTIR Analysis

Reference Spectrum: Analysis and Interpretation

The FTIR spectrum of Bis(2-cyanoethyl)phosphinic acid is characterized by several distinct and identifiable absorption bands. The analysis below correlates the observed peaks with their corresponding molecular vibrations, grounded in established spectroscopic principles for organophosphorus and nitrile compounds.[1][4][5]

Observed Wavenumber (cm⁻¹) Vibrational Assignment Functional Group Intensity / Shape
~2945C-H Asymmetric Stretch-CH₂-Medium
~2870C-H Symmetric Stretch-CH₂-Medium-Weak
~2650O-H Stretch (H-Bonded)P-O-HStrong, Very Broad
~2255C≡N Stretch-C≡NMedium, Sharp[2][6]
~1420C-H Scissoring-CH₂-Medium
~1180P=O Stretch (H-Bonded)P=OVery Strong, Broad
~1020P-O StretchP-O-HStrong
~940O-H BendP-O-HMedium, Broad
~740P-C StretchP-CMedium

Key Interpretive Insights:

  • The Phosphinic Acid Signature: The most commanding feature is the extremely broad absorption centered around 2650 cm⁻¹, which is characteristic of the O-H stretch in a strongly hydrogen-bonded phosphinic acid dimer. This band often spans from 3000 cm⁻¹ down to 2500 cm⁻¹.[7] The very strong, somewhat broad band at ~1180 cm⁻¹ is the phosphoryl (P=O) stretch, its frequency lowered and broadened due to the same hydrogen bonding that affects the O-H group.

  • The Nitrile Confirmation: A sharp, moderately intense peak at ~2255 cm⁻¹ provides clear and unambiguous evidence of the nitrile (C≡N) functional group.[3][8] Its position is typical for a saturated alkyl nitrile.[2]

  • The Alkyl Backbone: The bands at ~2945, ~2870, and ~1420 cm⁻¹ confirm the presence of the ethyl (-CH₂CH₂-) linkers.

  • The Phosphorus-Carbon Link: The absorption around 740 cm⁻¹ is attributable to the stretching of the phosphorus-carbon bond, confirming the phosphinoyl core structure.[1]

Caption: Key Vibrational Modes of the Molecule

Conclusion

FTIR spectroscopy provides a definitive and information-rich method for the structural characterization of Bis(2-cyanoethyl)phosphinic acid. The spectrum is dominated by the strong, characteristic absorptions of the hydrogen-bonded phosphinic acid group and the sharp, distinct peak of the nitrile function. By following the detailed protocols and interpretive guidelines presented in this document, researchers can confidently verify the identity, assess the purity, and monitor the reactions of this versatile compound, ensuring the integrity and success of their research and development efforts.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Online] Available at: [Link]

  • Gupta, V. D., & Gupta, V. (2015). Spectral Interpretation and Qualitative Analysis of Organophosphorus Pesticides Using FT-Raman and FT-Infrared Spectroscopy. ResearchGate. [Online] Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Online] Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

  • Hernández-Rivera, A. et al. (2025). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Online] Available at: [Link]

Sources

Exploratory

Molecular Weight and Exact Mass Determination of Bis(2-cyanoethyl)phosphinic acid: A Comprehensive Analytical Guide

Introduction & Chemical Identity Bis(2-cyanoethyl)phosphinic acid (BCEPA) is a highly specialized organophosphorus compound that serves as a critical intermediate in the synthesis of halogen-free flame retardants and adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

Bis(2-cyanoethyl)phosphinic acid (BCEPA) is a highly specialized organophosphorus compound that serves as a critical intermediate in the synthesis of halogen-free flame retardants and advanced polymer composites[1]. Synthesized typically via the addition reaction of ammonium hypophosphite with allyl cyanide, BCEPA is frequently utilized to engineer aluminum-organophosphorus hybrids (e.g., AOPH-C3) for epoxy resins[2, 3].

Accurate determination of its molecular weight and exact mass is paramount for quality control, structural verification, and degradation tracking in materials science. This whitepaper outlines the theoretical mass calculations and provides a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for the precise analytical characterization of BCEPA.

Chemical Identity Summary:

  • CAS Number: 29623-83-4 [1, 4]

  • Molecular Formula: C6​H9​N2​O2​P

  • Average Molecular Weight: 172.12 g/mol [5]

Theoretical Mass Calculations

In high-resolution mass spectrometry, distinguishing between the average molecular weight (calculated using the weighted average of all naturally occurring isotopes) and the monoisotopic exact mass (calculated using the mass of the most abundant primary isotope of each element) is critical.

For BCEPA, the exact mass is derived from the primary isotopes: 12C , 1H , 14N , 16O , and 31P .

Table 1: Isotopic Composition and Exact Mass Calculation
ElementPrimary IsotopeCountMonoisotopic Mass (Da)Total Mass Contribution (Da)
Carbon 12C 612.00000072.000000
Hydrogen 1H 91.0078259.070425
Nitrogen 14N 214.00307428.006148
Oxygen 16O 215.99491531.989830
Phosphorus 31P 130.97376230.973762
Total Exact Mass 172.040165 Da

Note: In negative electrospray ionization (ESI-), the molecule loses a proton ( p+=1.007276 Da ). Therefore, the theoretical m/z for the [M−H]− precursor ion is 171.032889 .

Analytical Workflow for Exact Mass Determination (LC-HRMS)

To achieve sub-5 ppm mass accuracy, a rigorous LC-HRMS methodology is required. The following protocol establishes a self-validating system by incorporating internal standards and exploiting the inherent acidity of the phosphinic acid moiety.

Workflow A Sample Preparation (Dilution in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI Ionization (Negative Mode: [M-H]-) B->C D HRMS Analysis (Orbitrap/TOF, R > 70,000) C->D E Data Processing (Exact Mass & Isotope Pattern) D->E

Figure 1: Step-by-step LC-HRMS workflow for exact mass determination of BCEPA.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Procedure: Dissolve 1.0 mg of BCEPA standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 (v/v) Methanol/Water mixture.

  • Causality: BCEPA is a highly polar, acidic compound. The 50:50 aqueous-organic dilution ensures optimal solvation and prevents solvent-front breakthrough during reversed-phase LC injection.

Phase 2: UHPLC Separation

  • Column: Waters Acquity UPLC BEH C18 ( ).

  • Mobile Phases: (A) Water with 0.01% Formic Acid; (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

  • Causality: While negative mode is utilized, a trace amount of formic acid (0.01%) acts as a weak proton source to maintain sharp chromatographic peak shapes for the acidic phosphinic core without completely suppressing deprotonation.

Phase 3: ESI-HRMS Acquisition

  • Instrument: Q-Exactive Orbitrap or equivalent high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Causality: The phosphinic acid group ( −PO2​H ) possesses a low pKa, making it highly susceptible to deprotonation. Negative mode yields a pristine [M−H]− signal with minimal adduct interference, whereas positive mode often suffers from complex sodium/potassium adduct formations.

  • Resolution: Set to 70,000 FWHM at m/z 200.

Structural Elucidation via MS/MS Fragmentation Logic

To validate the structural integrity of BCEPA, tandem mass spectrometry (MS/MS) using Higher-energy Collisional Dissociation (HCD) is employed. The fragmentation of BCEPA is driven by the predictable neutral loss of its cyanoethyl arms.

Fragmentation P Precursor Ion [M-H]- m/z 171.0329 L1 Neutral Loss Acrylonitrile (C3H3N, 53.0265 Da) P->L1 F1 Fragment Ion 1 m/z 118.0064 L1->F1 L2 Neutral Loss Acrylonitrile (C3H3N, 53.0265 Da) F1->L2 F2 Phosphinate Core[PO2H2]- m/z 64.9798 L2->F2

Figure 2: Proposed MS/MS fragmentation pathway for BCEPA in negative ESI mode.

Table 2: MS/MS Fragmentation Ions (Negative Mode)
Precursor Ion ( m/z )Neutral LossFragment Ion ( m/z )FormulaStructural Assignment
171.0329-171.0329 C6​H8​N2​O2​P− Intact deprotonated molecule
171.0329 C3​H3​N (53.0265 Da)118.0064 C3​H5​NO2​P− Loss of one acrylonitrile group
118.0064 C3​H3​N (53.0265 Da)64.9798 H2​O2​P− Phosphinate core ion

Mechanistic Causality: Under collision-induced dissociation, the relatively weak P−C bonds adjacent to the electron-withdrawing cyano groups undergo β -elimination or direct cleavage. This results in the sequential expulsion of neutral acrylonitrile ( CH2​=CH−CN ) molecules, leaving behind the highly stable phosphinate core anion ( H2​PO2−​ ) at m/z 64.9798. Observing this specific fragmentation cascade serves as a definitive, self-validating confirmation of the bis(2-cyanoethyl) structure.

References

  • Buy 4-(2-Chloroethyl)-N,N-dipropylbenzene-1-sulfonamide (EVT-12572457) - EvitaChem (Lists Bis(2-cyanoethyl)phosphinic acid CAS: 29623-83-4). EvitaChem.
  • Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications. PMC / NIH.gov.
  • Flame Retardant Epoxy Composites on the Road of Innovation: An Analysis with Flame Retardancy Index for Future Development. PMC / NIH.gov.
  • 2-Cyanoethylphosphine CAS#: 6783-71-7 - ChemicalBook. ChemicalBook.
  • Buy Bis(2-cyanoethyl)phosphinic acid | 29623-83-4 - Smolecule. Smolecule.
Foundational

Crystallographic data for Bis(2-cyanoethyl)phosphinic acid derivatives

An In-depth Technical Guide to the Crystallographic Analysis of Bis(2-cyanoethyl)phosphinic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Analysis of Bis(2-cyanoethyl)phosphinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and crystallographic analysis of bis(2-cyanoethyl)phosphinic acid derivatives. It is designed to equip researchers with the necessary knowledge to navigate the experimental intricacies of handling these compounds and to underscore their potential in medicinal chemistry and materials science.

Introduction: The Significance of Phosphinic Acids

Phosphinic acids and their derivatives are a class of organophosphorus compounds characterized by a phosphorus atom bonded to two organic residues, a hydrogen atom (or another organic group), and a hydroxyl group. Their unique structural and electronic properties make them valuable in various applications, including as building blocks in the synthesis of catalysts, ligands, and, notably, as pharmacophores in drug design. The bis(2-cyanoethyl) functionality, in particular, introduces polarity and potential hydrogen bonding sites, which can be pivotal for molecular recognition and binding affinity in biological systems. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for rational drug design and the development of novel materials.

Synthetic Pathways and Mechanistic Considerations

The synthesis of bis(2-cyanoethyl)phosphinic acid typically involves the hydrolysis of a suitable precursor, such as a phosphinate ester. A common and effective method is the acid-catalyzed hydrolysis of ethyl bis(2-cyanoethyl)phosphinate.

Experimental Protocol: Synthesis of Bis(2-cyanoethyl)phosphinic Acid

Materials:

  • Ethyl bis(2-cyanoethyl)phosphinate

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine ethyl bis(2-cyanoethyl)phosphinate (1 equivalent) with a 6 M solution of hydrochloric acid (5 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-6 hours). The cyano groups are hydrolyzed to carboxylic acid groups during this process.

  • Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Crystallization: The resulting crude product is then recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield pure bis(2-carboxyethyl)phosphinic acid. The cyano groups are hydrolyzed to carboxylic acids under these strong acidic conditions.

Causality Behind Experimental Choices:

  • Acid Catalysis: The use of concentrated HCl is crucial for the efficient hydrolysis of both the phosphinate ester and the nitrile groups. The acidic environment protonates the ester and nitrile functionalities, making them more susceptible to nucleophilic attack by water.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the hydrolysis reactions to proceed at a reasonable rate.

  • Solvent Extraction: Ethyl acetate is chosen for its ability to dissolve the product while being immiscible with water, allowing for effective separation from the aqueous acid.

Crystallographic Analysis: From Crystal to Structure

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. The choice of crystallization method and solvent is critical and often determined empirically.

Protocol for Single Crystal Growth

Methods:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent"). The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Workflow for Crystallographic Analysis:

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement Synthesize Synthesize Compound Purify Purify by Recrystallization Synthesize->Purify Grow Grow Single Crystals (Slow Evaporation/Vapor Diffusion) Purify->Grow Mount Mount Crystal on Diffractometer Grow->Mount Collect Collect X-ray Diffraction Data Mount->Collect Process Process Data (Integration & Scaling) Collect->Process Solve Solve Structure (e.g., Direct Methods) Process->Solve Refine Refine Structural Model Solve->Refine Validate Validate Structure Refine->Validate Final Final Validate->Final Final Crystallographic Information File (CIF)

Caption: Workflow from synthesis to final crystallographic data.

Data Interpretation and Structural Features

The crystallographic data provides precise information on bond lengths, bond angles, and torsion angles. For bis(2-cyanoethyl)phosphinic acid derivatives, key features to analyze include:

  • P-C and P=O bond lengths: These provide insight into the electronic nature of the phosphorus center.

  • Hydrogen Bonding: The phosphinic acid moiety and the cyano groups are capable of participating in hydrogen bonding, which often dictates the crystal packing and can be relevant to biological activity.

  • Molecular Conformation: The orientation of the cyanoethyl side chains can vary, influencing the overall shape of the molecule.

Applications in Drug Development and Beyond

Phosphinic acids are known to act as inhibitors of metalloproteases, a class of enzymes implicated in various diseases, including cancer and arthritis. The phosphinic acid group can chelate the active site metal ion (often zinc), leading to potent inhibition. The bis(2-cyanoethyl)phosphinic acid scaffold can be further functionalized to enhance binding affinity and selectivity for specific enzyme targets.

Logical Relationship in Drug Design:

G cluster_0 Lead Compound cluster_1 Structural Analysis cluster_2 Target Interaction cluster_3 Optimization Lead Bis(2-cyanoethyl)phosphinic Acid Derivative Crystal Crystallographic Data (3D Structure) Lead->Crystal Docking Molecular Docking with Target Enzyme Crystal->Docking SAR Structure-Activity Relationship (SAR) Studies Docking->SAR Optimized Optimized Inhibitor with Enhanced Potency & Selectivity SAR->Optimized

Caption: Role of crystallography in rational drug design.

Conclusion

The crystallographic analysis of bis(2-cyanoethyl)phosphinic acid derivatives provides invaluable insights into their molecular architecture. This information is fundamental for understanding their chemical properties and for guiding the design of new molecules with tailored functions, particularly in the realm of medicinal chemistry. The protocols and principles outlined in this guide offer a solid foundation for researchers venturing into the study of this important class of compounds.

References

  • General Synthesis of Phosphinic Acids: For a comprehensive overview of synthetic methods for phosphinic acids, including hydrolysis of phosphinates, refer to standard organophosphorus chemistry textbooks.

    • Title: Organophosphorus Chemistry
    • Source: Royal Society of Chemistry
    • URL: [Link]

  • X-ray Crystallography Principles: For the theoretical and practical aspects of single-crystal X-ray diffraction, a foundational text is recommended

    • Title: Crystal Structure Analysis: A Primer
    • Source: Oxford University Press
    • URL: [Link]

  • Crystallographic Databases: The Cambridge Structural Database (CSD) is the primary repository for small-molecule organic and metal-organic crystal structures.

    • Title: Cambridge Structural D
    • Source: Cambridge Crystallographic D
    • URL: [Link]

Protocols & Analytical Methods

Method

Bis(2-cyanoethyl)phosphinic acid as a ligand in transition metal coordination

Application Note: Bis(2-cyanoethyl)phosphinic acid (BCEPA) as a Versatile Ligand in Transition Metal Coordination Target Audience: Researchers, materials scientists, and drug development professionals. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bis(2-cyanoethyl)phosphinic acid (BCEPA) as a Versatile Ligand in Transition Metal Coordination

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

Bis(2-cyanoethyl)phosphinic acid (BCEPA) is an advanced, bifunctional organophosphorus ligand. While traditionally utilized in the synthesis of aluminium-organophosphorus hybrids (AOPH) for flame retardant materials , its unique structural topology makes it highly valuable in transition metal coordination chemistry. This guide details the mechanistic rationale, self-validating experimental protocols, and spectroscopic benchmarks for utilizing BCEPA in the development of discrete metal complexes and metal-organic frameworks (MOFs) for catalytic and biomedical applications.

Mechanistic Rationale: The Dual-Donor Paradigm

BCEPA features two distinct coordination sites, allowing for dynamic and tunable interactions with transition metals:

  • The Phosphinate Group ( −PO2−​ ): Upon deprotonation, the phosphinic acid yields a phosphinate anion. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atoms act as hard Lewis bases, forming robust M-O bonds with early to mid-transition metals (e.g., Ti(IV), Fe(III), Cu(II)). The formation of these M-O bonds is the primary thermodynamic driver for complexation, similar to the behavior of phosphine oxides .

  • The Cyanoethyl Chains ( −CH2​CH2​C≡N ): The terminal nitrile groups act as borderline Lewis bases. While the electron-withdrawing nature of the cyano group slightly deactivates the donor ability of the nitrogen atom compared to simple alkylamines , it remains capable of secondary coordination to softer metals (e.g., Pd(II), Ag(I), Ru(II)). This dual-donor capacity enables BCEPA to bridge multiple metal centers, facilitating the self-assembly of multidimensional coordination polymers.

Pathway L BCEPA Bis(2-cyanoethyl) phosphinic acid O O-Donor Phosphinate Oxygen L->O Deprotonation N N-Donor Cyano Nitrogen L->N Steric extension M Transition Metal Hard/Borderline O->M Strong Affinity N->M Weak Affinity

Mechanistic pathway of dual-donor coordination by BCEPA.

Experimental Workflow & Causality

Workflow A BCEPA Ligand Preparation B Deprotonation (pH Adjustment) A->B C Metal Salt Addition (e.g., Cu, Ru, Pd) B->C D Primary Coordination (M-O Bond Formation) C->D E Secondary Coordination (M-N Bond Formation) C->E F Discrete Chelate Complex D->F G Coordination Polymer (MOF) D->G E->G

Workflow of BCEPA coordination yielding discrete complexes or polymers.

Protocol: Synthesis of a BCEPA-Copper(II) Coordination Network

Objective: To synthesize a self-assembling Cu(II)-BCEPA coordination polymer, utilizing both O- and N-donor sites.

Step 1: Ligand Preparation and Deprotonation

  • Action: Dissolve 2.0 mmol of BCEPA in 15 mL of a mixed solvent system (Methanol/Water, 1:1 v/v). Slowly add 2.0 mmol of Sodium Hydroxide (NaOH) dropwise while stirring at room temperature.

  • Causality: The mixed solvent ensures the solubility of both the organic ligand and the resulting sodium salt. Equimolar NaOH precisely deprotonates the phosphinic acid (pKa ~2.5) without causing base-catalyzed hydrolysis of the sensitive cyano groups.

  • Self-Validation Check: Measure the pH of the solution. It should stabilize between 6.5 and 7.0. A pH > 8 indicates excess base, which risks precipitating inactive metal hydroxides in the next step.

Step 2: Metal Complexation

  • Action: Dissolve 1.0 mmol of Copper(II) Nitrate Trihydrate ( Cu(NO3​)2​⋅3H2​O ) in 5 mL of Methanol. Add this dropwise to the deprotonated BCEPA solution under continuous stirring.

  • Causality: A 2:1 Ligand-to-Metal ratio is targeted. The dropwise addition prevents localized concentration spikes, which can lead to amorphous kinetic products rather than the desired thermodynamically stable crystalline network.

  • Self-Validation Check: The solution should immediately transition from pale blue to a deep, vibrant cyan, indicating the primary coordination of the phosphinate oxygen to the Cu(II) center (a visible shift in the d-d transition).

Step 3: Crystallization via Slow Evaporation

  • Action: Filter the solution through a 0.22 µm PTFE syringe filter to remove any microparticulates. Cover the vial with parafilm, puncture 2-3 small holes, and leave undisturbed at ambient temperature for 72-96 hours.

  • Causality: Slow solvent evaporation increases the local concentration gradually, allowing the weaker secondary M-N (cyano) bonds to form reversibly. This reversibility is crucial for "error correction" during crystal lattice formation, yielding X-ray quality single crystals.

  • Self-Validation Check: Formation of distinct, geometric crystals (rather than an amorphous powder precipitate) confirms successful supramolecular self-assembly.

Quantitative Data: Spectroscopic Validation

To confirm the specific coordination modes, Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are strictly required. The table below summarizes the diagnostic shifts that serve as the ultimate self-validation of the synthesized complex.

Analytical MethodFunctional Group / NucleusFree BCEPA LigandCoordinated BCEPA ComplexDiagnostic Implication
FT-IR ν(P=O) Stretch~1180 cm −1 ~1140 - 1150 cm −1 Red-shift confirms primary M-O coordination (weakening of the P=O bond).
FT-IR ν(C≡N) Stretch~2250 cm −1 ~2265 - 2280 cm −1 Blue-shift confirms secondary M-N coordination (kinematic coupling effect).
31 P NMR Phosphorus-31~45 ppm~55 - 65 ppmDownfield shift indicates deshielding due to electron density transfer to the metal.
1 H NMR −CH2​−CN Protons~2.6 ppm~2.9 - 3.2 ppmDownfield shift confirms the inductive effect of metal binding at the adjacent nitrogen.

Note: For paramagnetic metals like Cu(II), NMR signals will be significantly broadened or extinguished; FT-IR and X-ray crystallography should be prioritized for these specific metals.

Applications in Drug Development

In the pharmaceutical sector, the coordination chemistry of BCEPA is leveraged to design advanced metallodrugs and delivery vehicles:

  • Metal-Organic Frameworks (MOFs) for Drug Delivery: The multidimensional networks formed by BCEPA and biocompatible metals (e.g., Zn(II), Fe(III)) possess tunable porosity. These MOFs can encapsulate small-molecule APIs, utilizing the pH-sensitive nature of the metal-phosphinate bond for targeted release in acidic tumor microenvironments.

  • Ruthenium(II) Anticancer Complexes: BCEPA can act as an ancillary ligand in Ru(II) arene complexes. The phosphinate ensures stable attachment to the metal core, while the cyanoethyl groups can be functionalized or used to fine-tune the lipophilicity of the complex, directly impacting cellular uptake and cytotoxicity profiles.

References

  • Salmeia, K. A., et al. "Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications." Materials, 2018. URL: [Link]

  • Wikipedia Contributors. "Transition metal complexes of phosphine oxides." Wikipedia, The Free Encyclopedia, 2023. URL: [Link]

  • Corbridge, D. E. C., et al. "Structures, vibrational spectra, and ligand behaviour of tris(2-cyanoethyl)phosphine and its oxide, sulphide, and selenide." J. Chem. Soc., Dalton Trans., 1984. URL: [Link]

Application

Application Notes and Protocols for the Synthesis of Halogen-Free Flame Retardants Using Bis(2-cyanoethyl)phosphinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This comprehensive guide details the synthesis and application of novel halogen-free flame retardants de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the synthesis and application of novel halogen-free flame retardants derived from Bis(2-cyanoethyl)phosphinic acid. As the demand for safer, more environmentally benign flame retardant solutions grows, phosphorus-based compounds have emerged as a leading alternative to halogenated systems.[1] This document provides in-depth protocols for the synthesis of the Bis(2-cyanoethyl)phosphinic acid precursor and its subsequent conversion into both additive and reactive flame retardants. The underlying mechanisms of flame retardancy, key characterization techniques, and performance evaluation methodologies are also thoroughly discussed to provide researchers with a robust framework for developing next-generation fire-safe materials.

Introduction: The Imperative for Halogen-Free Flame Retardants

For decades, halogenated compounds have been the mainstay of the flame retardant industry. However, increasing environmental and health concerns regarding the release of toxic and corrosive byproducts during combustion have necessitated a shift towards halogen-free alternatives.[1] Organophosphorus flame retardants, a diverse class of compounds, have garnered significant attention due to their efficacy and more favorable environmental profile.[1][2] These compounds can act in both the gas phase, by interrupting the combustion cycle, and the condensed phase, by promoting the formation of a protective char layer.[1][3]

Bis(2-cyanoethyl)phosphinic acid is a promising, yet not widely explored, precursor for the synthesis of new phosphorus-based flame retardants. Its structure, featuring two cyanoethyl groups, offers unique reactivity and potential for incorporation into various polymer matrices. This guide aims to illuminate the pathway from the synthesis of this key intermediate to the development and evaluation of high-performance, halogen-free flame retardant systems.

The Heart of the Matter: Understanding the Flame Retardant Mechanism

The efficacy of phosphorus-based flame retardants lies in their dual-mode of action during a fire. The specific mechanism can be influenced by the chemical structure of the flame retardant and its interaction with the host polymer.

Condensed-Phase Mechanism: Building a Protective Barrier

In the condensed phase (the solid polymer), the flame retardant decomposes upon heating to produce phosphoric or polyphosphoric acid.[4] These acidic species act as catalysts for the dehydration of the polymer, leading to the formation of a carbonaceous char layer on the material's surface.[4] This char layer serves as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the release of flammable volatile compounds that fuel the fire.[4] The presence of nitrogen, as in the cyano groups of Bis(2-cyanoethyl)phosphinic acid derivatives, can enhance this charring effect through synergistic P-N interactions.

Gas-Phase Mechanism: Quenching the Fire

Simultaneously, some phosphorus-containing compounds can volatilize and enter the gas phase (the flame). Here, they decompose to release phosphorus-containing radicals, such as PO•. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction.[1] By interrupting this cycle, the flame is effectively "poisoned" and its intensity is reduced.

flame_retardant_mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + Flame Retardant Decomposition Decomposition of Flame Retardant Polymer->Decomposition Volatiles Flammable Volatiles Polymer->Volatiles Pyrolysis Heat Heat Heat->Polymer PhosphoricAcid Phosphoric/Polyphosphoric Acid Decomposition->PhosphoricAcid PO_radicals Phosphorus Radicals (PO•) Decomposition->PO_radicals Volatilization Char Protective Char Layer PhosphoricAcid->Char Catalyzes Dehydration Char->Volatiles Inhibits Release Flame Combustion Chain Reaction (H•, OH• radicals) Volatiles->Flame Fuel Volatiles->Flame Inhibition Flame Inhibition Flame->Inhibition PO_radicals->Flame Radical Scavenging synthesis_workflow cluster_precursor Precursor Synthesis cluster_derivatives Flame Retardant Synthesis Hypo Hypophosphorous Acid Precursor Bis(2-cyanoethyl)phosphinic Acid Hypo->Precursor Michael Addition Acn Acrylonitrile Acn->Precursor Additive Additive FR: Zinc Bis(2-cyanoethyl)phosphinate Precursor->Additive Precursor->Additive Reactive Reactive FR: Bis(2-cyanoethyl)phosphinic acid, 2-hydroxyethyl ester Precursor->Reactive Precursor->Reactive ZnO Zinc Oxide ZnO->Additive Salt Formation EG Ethylene Glycol EG->Reactive Esterification

Sources

Method

Application Note: Catalytic Properties and Synthetic Utility of Bis(2-cyanoethyl)phosphinic Acid in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Mechanistic Causality Bis(2-cyanoethyl)phosphinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Causality

Bis(2-cyanoethyl)phosphinic acid (BCEPA, CAS: 29623-83-4) and its closely related secondary phosphine oxide derivative have emerged as highly versatile organophosphorus compounds in modern organic synthesis and advanced materials development. Unlike traditional, highly toxic phosphorus starting materials, BCEPA offers a benign, structurally tunable alternative for constructing complex P–C bonds and acting as a specialized Brønsted acid catalyst[1].

The unique reactivity of BCEPA is governed by the strong electron-withdrawing nature of the two 2-cyanoethyl groups. This structural feature serves a dual purpose:

  • Enhanced Brønsted Acidity: The electron-withdrawing cyano groups increase the acidity of the phosphinic proton, making BCEPA an effective Brønsted acid catalyst for the hydrolysis of ester and amide linkages—a property heavily exploited in the catalytic degradation of synthetic polymers for flame retardancy[1].

  • Electrophilic Activation: In its secondary phosphine oxide form (bis(2-cyanoethyl)phosphine oxide), the electron deficiency at the phosphorus center facilitates highly efficient, catalyst-free Atherton-Todd-like reactions and Pudovik additions, adhering strictly to the principles of green chemistry[2][3].

Key Synthetic Workflows & Catalytic Applications

The PASE Paradigm: Catalyst-Free Pudovik Additions

Traditionally, the Pudovik reaction (the addition of P(O)H species to carbonyl compounds) requires basic or Lewis acid catalysts. However, bis(2-cyanoethyl)phosphine oxide exhibits remarkable reactivity, allowing it to undergo quantitative addition to aliphatic, aromatic, and heteroaromatic ketones under solvent-free and catalyst-free conditions at mild temperatures (20–62 °C)[3]. This adheres to the Pot, Atom, and Step Economy (PASE) paradigm. The resulting tetrasubstituted α -hydroxyphosphine oxides are stabilized by a weak ( 3 kcal/mol) intramolecular O−H⋯O=P hydrogen bond[3].

Base-Free Atherton-Todd-Like Reactions

The classical Atherton-Todd reaction relies on strong organic bases to generate reactive intermediate species. Bis(2-cyanoethyl)phosphine oxide bypasses this requirement, reacting smoothly with α,β -unsaturated carbonyl compounds, aldehydes, and acetone either without a catalyst or in the presence of mild tertiary amines[2]. This base-free pathway prevents unwanted side reactions, such as the aldol condensation of sensitive aldehyde substrates, ensuring high yields of unsymmetrical tertiary phosphine oxides[2].

Catalytic Surface Hybridization (AOPH-C3 Synthesis)

In materials science, BCEPA is utilized to synthesize aluminum-organophosphorous hybrids (AOPH-C3)[4][5]. Here, BCEPA acts as both a coupling reagent and an acid catalyst. The phosphinic acid protonates the hydroxyl groups on the surface of aluminum hydroxide ( Al(OH)3​ ), facilitating a condensation reaction that forms robust, covalent Al–O–P linkages. This prevents the leaching of the flame retardant and significantly increases the limiting oxygen index (LOI) of epoxy composites[5].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate in-process analytical controls (self-validating systems) to verify reaction progress without requiring immediate product isolation.

Protocol A: Radical-Initiated Synthesis of Bis(2-cyanoethyl)phosphinic Acid

Causality: The synthesis relies on the anti-Markovnikov radical addition of ammonium hypophosphite to allyl cyanide. A radical initiator is required to generate the phosphinoyl radical, which selectively attacks the terminal carbon of the alkene[4].

  • Preparation: In a rigorously degassed, multi-neck round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of ammonium hypophosphite ( H2​PO2​NH4​ ) in a degassed mixture of water and ethanol (1:1 v/v).

  • Addition: Add 2.2 equivalents of allyl cyanide. Note: The slight excess compensates for potential radical-induced homopolymerization of the olefin.

  • Initiation: Introduce 0.05 equivalents of a water-soluble radical initiator (e.g., ammonium persulfate or AIBN).

  • Thermal Activation: Heat the reaction mixture to 80 °C under a continuous argon atmosphere for 6–8 hours.

  • In-Process Validation: Withdraw a 0.1 mL aliquot and analyze via 31P NMR. The reaction is complete when the characteristic multiplet of the hypophosphite starting material ( δ≈7.0 ppm) completely disappears, replaced by the singlet of the dialkylphosphinic acid derivative.

  • Workup: Acidify the mixture with 1M HCl to liberate the free phosphinic acid, extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield BCEPA[4].

Protocol B: Catalyst-Free Pudovik Addition (PASE Method)

Causality: Conducting the reaction solvent-free maximizes the collision frequency of the reactants. Maintaining the temperature below 62 °C is critical to prevent the thermal retro-Pudovik reaction, which would lower the yield[3].

  • Mixing: In a 10 mL glass vial, combine 1.0 mmol of bis(2-cyanoethyl)phosphine oxide with 1.0 mmol of the target ketone (e.g., acetone or acetophenone).

  • Reaction: Stir the neat mixture vigorously at 50 °C for 2 to 5 hours. No solvent or catalyst is added[3].

  • In-Process Validation: Monitor the reaction using 31P NMR. The secondary phosphine oxide peak will shift downfield as the P–C bond forms, indicating the generation of the tertiary α -hydroxyphosphine oxide.

  • Isolation: Upon complete conversion (>98%), the product typically solidifies upon cooling to room temperature. Wash the solid with cold diethyl ether to remove trace unreacted ketone.

Quantitative Data Synthesis

The following table summarizes the comparative efficiency and reaction metrics of BCEPA and its derivatives across various synthetic applications.

Reaction ClassSubstratesReagent RoleConditionsYield / OutcomeRef
Hydrophosphinylation H2​PO2​NH4​
  • Allyl cyanide
Product (BCEPA)Radical initiator, 80 °C, ArgonQuantitative conversion[4]
Atherton-Todd-like BCEPO + α,β -unsaturated carbonylsNucleophileBase-free or tertiary amine, NeatGood to Excellent[2]
Pudovik Addition BCEPO + Ketones/AldehydesReactant20–62 °C, Solvent-free (PASE)96–98%[3]
Polymer Degradation Synthetic Polyesters/PolyamidesBrønsted Acid CatalystCombustion temperaturesCatalytic hydrolysis[1]
Surface Hybridization BCEPA + Al(OH)3​ Acid Catalyst / LigandAqueous condensationHigh LOI (28.0%)[5]

Mechanistic Visualizations

The following Graphviz diagrams illustrate the synthetic pathways and the catalytic cycle of BCEPA.

G A H2PO2NH4 + Allyl Cyanide B Bis(2-cyanoethyl) phosphinic acid (BCEPA) A->B Radical Addition C Bis(2-cyanoethyl) phosphine oxide B->C Tautomerization/ Reduction D Atherton-Todd Reaction (w/ Carbonyls/Amines) C->D Base/Catalyst-free E Pudovik Addition (w/ Ketones/Aldehydes) C->E Catalyst-free (20-62°C) F Tertiary Phosphine Oxides D->F P-C Bond Formation G α-Hydroxyphosphine Oxides E->G Atom Economy (PASE)

Caption: Synthetic workflows and reaction pathways of Bis(2-cyanoethyl)phosphinic acid derivatives.

G N1 Ester/Amide Linkage (Polymer Matrix) N3 Protonated Intermediate (Enhanced Electrophilicity) N1->N3 N2 BCEPA Catalyst (Brønsted Acid) N2->N3 H+ Transfer N4 Nucleophilic Attack (Hydrolysis) N3->N4 N5 Cleaved Polymer Chain (Melt Dripping) N4->N5 Bond Cleavage N6 Catalyst Regeneration N5->N6 N6->N2 Catalytic Cycle

Caption: Catalytic cycle of BCEPA acting as a Brønsted acid for polymer hydrolysis.

References

  • Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - PMC - 4

  • First Examples of the Atherton-Todd-Like Reaction in the Absence of Bases - ResearchGate - 2

  • Addition of Ketones to 3-Alkyl-1H-phospholane Oxides in the Synthesis of Tetrasubstituted α-Hydroxyphospholane Oxides - ResearchGate - 3

  • Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications (Catalytic Hydrolysis) - PMC - 1

  • Flame Retardant Epoxy Composites on the Road of Innovation: An Analysis with Flame Retardancy Index for Future Development - MDPI - 5

Sources

Application

Surface modification of metal nanoparticles using Bis(2-cyanoethyl)phosphinic acid

Application Note & Protocol: Surface Modification of Metal Nanoparticles Utilizing Bis(2-cyanoethyl)phosphinic Acid (BCEPA) Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Surface Modification of Metal Nanoparticles Utilizing Bis(2-cyanoethyl)phosphinic Acid (BCEPA)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently observe that while carboxylic acids and silanes are ubiquitous in nanoparticle functionalization, they often suffer from hydrolytic instability in complex physiological media or require strictly anhydrous conditions for uniform coating. Organophosphorus coupling molecules—specifically phosphonic and phosphinic acids—have emerged as superior alternatives for the surface modification of metal and metal oxide nanoparticles (e.g., TiO₂, ZnO, and Superparamagnetic Iron Oxide Nanoparticles or SPIONs)[1].

Bis(2-cyanoethyl)phosphinic acid (BCEPA) offers a highly specialized, dual-function architecture:

  • The Phosphinic Acid Anchor [-PO(OH)-]: Unlike phosphonic acids which can undergo complex cross-linking and multi-layer physisorption, phosphinic acids possess a single hydroxyl group. This enforces a well-defined monopodal (bidentate or bridging) coordination with surface metal-hydroxyl (M-OH) groups, yielding a highly uniform, self-assembled monolayer (SAM)[2]. The resulting M-O-P covalent bonds are exceptionally stable against hydrolysis[3].

  • The Cyanoethyl Canopy[-CH₂CH₂CN]₂: BCEPA features two cyanoethyl groups per anchor[4]. This doubles the density of functional handles on the nanoparticle surface compared to mono-substituted ligands. The highly polar nitrile (-CN) groups alter the zeta potential, providing steric and electrostatic stabilization that prevents agglomeration in biological buffers[5]. Furthermore, these nitriles act as latent chemical handles that can be reduced to primary amines for downstream drug bioconjugation.

Quantitative Surface Characterization

To validate the success of a BCEPA surface modification, researchers must track specific physicochemical shifts. The table below summarizes the expected analytical data when transitioning from a bare metal oxide nanoparticle (e.g., Fe₃O₄ or ZnO) to a BCEPA-functionalized state.

Analytical ParameterBare Nanoparticle (Fe₃O₄ / ZnO)BCEPA-Modified NanoparticleAnalytical Method & Causality
Surface Charge (Zeta Potential) +10 to +20 mV (pH 7)-30 to -45 mV (pH 7)DLS: The electron-withdrawing nature of the -CN groups significantly lowers the surface charge, enhancing colloidal stability[5].
Hydrodynamic Size ~50.0 nm~54.0 - 56.0 nmDLS / TEM: A slight increase confirms the addition of a monolayer without inducing particle bridging or aggregation.
Grafting Density 0 molecules/nm²2.5 - 3.5 molecules/nm²TGA: Quantifies the organic mass loss. High density is achieved due to the small footprint of the phosphinic anchor.
IR Stretching (P-O-M) N/A1030 - 1050 cm⁻¹FTIR: Confirms the covalent bidentate linkage between the phosphinic acid and the metal surface[2].
IR Stretching (C≡N) N/A2240 - 2250 cm⁻¹FTIR: Validates the structural integrity of the cyanoethyl canopy post-grafting.

Experimental Workflows & Logical Relationships

To ensure a self-validating experimental design, the workflow must isolate the covalent grafting phase from the subsequent bioconjugation activation phase.

Workflow A Bare Metal Oxide NP (Surface -OH groups) C Condensation Reaction (Ethanol/Water, 60°C) A->C Dispersed in solvent B BCEPA Ligand (-PO(OH)- and -CN) B->C Added dropwise D BCEPA-Modified NP (Stable M-O-P Bond) C->D -H2O (Dehydration) E Nitrile Reduction (BH3·THF) D->E Surface Activation F Amine-Functionalized NP (Ready for Bioconjugation) E->F -CN → -CH2NH2

Workflow of BCEPA surface modification on metal nanoparticles and bioconjugation activation.

BindingLogic Phosphinic Phosphinic Acid [-PO(OH)-] Metal Metal Surface [M-OH] Phosphinic->Metal Condensation Bond M-O-P Linkage (Bidentate) Metal->Bond Covalent Anchor Cyano Cyanoethyl Groups [-CH2CH2CN] Bond->Cyano Orientation Properties Physicochemical Shifts (Polarity, Sterics) Cyano->Properties Surface functionality

Logical relationship of BCEPA structural components dictating nanoparticle surface properties.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Causality for critical steps is provided to ensure researchers understand why a parameter is controlled, reducing experimental failure rates.

Protocol A: Covalent Grafting of BCEPA onto SPIONs

Objective: Achieve a uniform, covalently bound SAM of BCEPA on iron oxide nanoparticles.

  • Nanoparticle Dispersion: Suspend 100 mg of bare, hydroxyl-terminated SPIONs in 40 mL of a 1:1 (v/v) Ethanol/Milli-Q Water mixture.

    • Expert Insight: The mixed solvent is critical. Water is required to maintain the hydration of the surface -OH groups for optimal reactivity, while ethanol ensures the complete dissolution of the BCEPA ligand.

  • Ultrasonication: Sonicate the dispersion for 15 minutes using a probe sonicator (20W, 1s on / 1s off pulse) in an ice bath to break up aggregates.

  • Ligand Addition: Dissolve 50 mg of BCEPA in 10 mL of Ethanol. Add this solution dropwise to the nanoparticle suspension under vigorous magnetic stirring (800 rpm).

  • Condensation Reaction: Heat the mixture to 60°C and reflux for 12 hours under a nitrogen atmosphere.

    • Expert Insight: The 60°C temperature overcomes the activation energy required for the condensation of the phosphinic acid -OH with the metal surface -OH, driving the release of water and the formation of the M-O-P bond[3].

  • Purification (Critical Step): Cool to room temperature. Isolate the nanoparticles using a neodymium magnet. Discard the supernatant. Wash the pellet sequentially with Ethanol (3x) and Milli-Q water (2x), sonicating for 2 minutes between each wash.

    • Validation Check: Extensive washing is mandatory. Failure to remove physisorbed (non-covalently bound) BCEPA will artificially inflate TGA grafting density calculations and lead to ligand leaching during in vivo drug delivery applications.

  • Drying: Lyophilize the purified nanoparticles overnight and store them in a desiccator.

Protocol B: Surface Activation (Nitrile Reduction to Primary Amine)

Objective: Convert the inert -CN groups to highly reactive -NH₂ groups for downstream EDC/NHS coupling of therapeutic peptides or antibodies.

  • Anhydrous Dispersion: Disperse 50 mg of BCEPA-modified nanoparticles in 20 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Reduction: Slowly inject 2.0 mL of Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M) into the sealed flask. Stir at 40°C for 6 hours.

    • Expert Insight: BH₃·THF is chosen over LiAlH₄ because it is milder and selectively reduces nitriles to primary amines without risking the cleavage of the M-O-P anchor bonds.

  • Quenching: Cool the flask to 0°C. Carefully add 5 mL of dry methanol dropwise to quench unreacted borane.

  • Purification: Magnetically separate the amine-functionalized nanoparticles. Wash thoroughly with methanol (2x) and PBS buffer (pH 7.4) (2x) to prepare the particles for immediate bioconjugation.

    • Validation Check: Perform a Ninhydrin test (Kaiser test) on a small aliquot of the particles. A deep blue/purple color confirms the successful generation of primary amines on the nanoparticle surface.

References

  • Source: academie-sciences.
  • Source: benchchem.
  • Source: mdpi.
  • Source: nih.
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolytic degradation of Bis(2-cyanoethyl)phosphinic acid during storage

Technical Support Center: Preventing Hydrolytic Degradation of Bis(2-cyanoethyl)phosphinic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpecte...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Hydrolytic Degradation of Bis(2-cyanoethyl)phosphinic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected yield drops or reaction failures when utilizing Bis(2-cyanoethyl)phosphinic acid (BCEP) in their synthetic workflows.

BCEP is a highly versatile building block, but it possesses a "self-destruct" mechanism if improperly handled. The following guide bypasses generic storage advice to provide you with a mechanistic understanding of BCEP degradation, orthogonal troubleshooting methods, and a self-validating storage protocol designed to protect the integrity of your research.

Part 1: The Causality of Degradation

To stop degradation, we must first understand the chemical causality driving it. BCEP contains two distinct functional groups: a highly polar, acidic phosphinic acid core (-P(O)OH) and two terminal nitrile groups (-C≡N).

Degradation A Bis(2-cyanoethyl) phosphinic acid B H2O Absorption (Hygroscopicity) A->B Atmospheric Moisture C Amide Intermediate B->C Autocatalytic Hydrolysis D Bis(2-carboxyethyl) phosphinic acid C->D Complete Hydrolysis

Autocatalytic hydrolytic degradation of Bis(2-cyanoethyl)phosphinic acid.

FAQ: Core Mechanisms

Q: Why does BCEP degrade so rapidly in standard laboratory storage? A: The degradation is an autocatalytic process driven by hygroscopicity. The phosphinic acid moiety acts as a powerful moisture scavenger, drawing atmospheric water into the bulk solid. Once water is present, the acidic proton of the P(O)OH group protonates the nitrile nitrogen. This lowers the activation energy for nucleophilic attack by the absorbed water, rapidly hydrolyzing the cyanoethyl group into an amide, and ultimately into a carboxyethyl group (-CH2CH2COOH)[].

Q: Is storing the bottle in a -20°C freezer sufficient to prevent this? A: No. In fact, cold storage without hermetic sealing is a primary cause of batch ruin. Standard freezers possess high ambient humidity. When a cold bottle is opened on the benchtop, atmospheric moisture instantly condenses on the cold solid. Upon returning the bottle to room temperature or the freezer, this trapped micro-condensation initiates the acid-catalyzed hydrolysis of the cyanoethyl groups[2].

Part 2: Troubleshooting & Analytical Validation

Visual inspection is useless for BCEP; both the intact compound and its degraded carboxyethyl derivatives are white, crystalline solids. To ensure scientific integrity, you must quantify the degradation using orthogonal analytical techniques before committing the reagent to a complex synthesis.

Q: How do I definitively quantify the extent of hydrolytic degradation? A: Do not rely on mass spectrometry alone, as the fragmentation patterns of the amide intermediate can be misleading. Instead, utilize FT-IR and NMR spectroscopy to track the functional group transformation from a nitrile to a carboxylic acid.

Table 1: Quantitative Analytical Markers for BCEP Degradation

Analytical MethodIntact Bis(2-cyanoethyl)phosphinic acidDegraded (Carboxyethyl derivative)Diagnostic Causality
FT-IR Spectroscopy ~ 2250 cm⁻¹ (Sharp, moderate)~ 1700–1720 cm⁻¹ (Strong, broad)Appearance of the C=O stretch confirms hydrolysis of the -C≡N bond.
¹H NMR (DMSO-d₆) ~ 2.60 ppm (m, 4H, -CH₂-CN)~ 2.40 ppm (m, 4H, -CH₂-COOH)Shielding effect due to the loss of the strongly electron-withdrawing nitrile.
³¹P NMR (DMSO-d₆) ~ 45.0 – 48.0 ppmShifted downfield (+2 to +5 ppm)Alteration of the electronic environment around the phosphorus center.

Part 3: Self-Validating Storage Protocol

To guarantee trustworthiness in your experimental outcomes, your storage protocol must be a self-validating system. This means the workflow inherently prevents moisture exposure while enforcing a quality-control checkpoint prior to use.

Workflow S1 1. High Vacuum Drying (<0.1 Torr, 24h) S2 2. Glovebox Aliquoting (Ar/N2 atmosphere) S1->S2 V1 3. Pre-Reaction Sampling (5 mg in DMSO-d6) S2->V1 V2 4. Orthogonal Validation (NMR & FT-IR) V1->V2 E1 Proceed to Synthesis (<2% Degradation) V2->E1 Pass E2 Repurify / Discard (>2% Degradation) V2->E2 Fail

Self-validating anhydrous storage and quality control workflow.

Step-by-Step Methodology: Anhydrous Aliquoting and Validation

Step 1: Primary Desiccation (Moisture Purge)

  • Transfer the newly received or synthesized bulk BCEP into a vacuum desiccator containing fresh Phosphorus Pentoxide (P₂O₅).

  • Apply high vacuum (<0.1 Torr) for a minimum of 24 hours at room temperature. Causality: P₂O₅ acts as an irreversible moisture sink, stripping hydrogen-bonded water from the phosphinic acid core without requiring heat, which could trigger thermal degradation.

Step 2: Inert Atmosphere Aliquoting (Preventative Shielding)

  • Backfill the desiccator with ultra-high purity (UHP) Argon and transfer the sealed vessel directly into an Argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm).

  • Divide the bulk powder into single-use aliquots (e.g., 100 mg to 500 mg) in amber glass vials.

  • Seal each vial with a PTFE-lined screw cap and wrap the seal tightly with Parafilm. Causality: Single-use aliquoting ensures that the bulk material is never repeatedly exposed to ambient benchtop humidity during routine use.

Step 3: Temperature-Controlled Storage

  • Remove the sealed vials from the glovebox and immediately transfer them to a secondary containment vessel (e.g., a sealed jar containing indicating Drierite).

  • Store the secondary container at -20°C.

Step 4: The Self-Validation Checkpoint (Pre-Reaction)

  • Prior to a critical synthesis, remove one single-use vial from the freezer and allow it to equilibrate to room temperature for at least 2 hours before opening . Causality: Opening a cold vial instantly condenses room moisture into the sample, destroying the aliquot.

  • Dissolve a 5 mg sample in anhydrous DMSO-d₆.

  • Run a rapid FT-IR (ATR) and a ¹H/³¹P NMR spectrum.

  • Validation Gate: If the FT-IR shows a peak at ~1710 cm⁻¹ (C=O stretch) or the ¹H NMR shows integration of the 2.40 ppm peak exceeding 2% relative to the 2.60 ppm peak, the aliquot has failed validation and must be repurposed or discarded. If absent, the system is validated, and you may proceed with the synthesis.

Sources

Optimization

Troubleshooting poor solubility of Bis(2-cyanoethyl)phosphinic acid in organic solvents

Technical Support Center: Troubleshooting Bis(2-cyanoethyl)phosphinic Acid Solubility Welcome to the Applied Chemistry Support Center. This guide is specifically designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Bis(2-cyanoethyl)phosphinic Acid Solubility

Welcome to the Applied Chemistry Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with the integration of highly polar phosphinic acids into organic synthesis workflows. Below, you will find diagnostic tools, mechanistic insights, and validated protocols to overcome these solubility barriers.

Diagnostic Decision Workflow

Use the following logic matrix to determine the optimal solubilization strategy based on your downstream reaction requirements.

SolubilityWorkflow A Bis(2-cyanoethyl)phosphinic acid Insoluble in Organic Media B Are amine counterions tolerated in downstream steps? A->B C Form Lipophilic Salt (TBA+ or DIPEA+) B->C Yes D Is transient covalent protection viable? B->D No E In Situ Silylation (TMS Ester Formation) D->E Yes F Use Highly Polar Aprotic/Protic Blends (DMSO or DCM/MeOH) D->F No

Decision matrix for solubilizing Bis(2-cyanoethyl)phosphinic acid in organic solvents.

Core Troubleshooting FAQs

Q1: Why is Bis(2-cyanoethyl)phosphinic acid practically insoluble in standard organic solvents like DCM, THF, or Toluene? Expert Insight: The insolubility is a direct consequence of its molecular structure. Bis(2-cyanoethyl)phosphinic acid contains a highly polar phosphinic acid core (-PO(OH)-) flanked by two cyanoethyl groups. In the solid state, phosphinic acids form extremely stable, intermolecular hydrogen-bonded dimers or polymeric networks[1]. Furthermore, the strong dipole moments of the cyano groups increase the crystal lattice energy. Non-polar solvents lack the hydrogen-bond accepting/donating capacity required to disrupt this lattice, rendering the compound highly insoluble in media other than water or lower alcohols[2].

Q2: I need to perform an amide/ester coupling in Dichloromethane (DCM). How can I force this compound into solution? Expert Insight: The most robust, non-covalent method is the Lipophilic Salt Strategy . By deprotonating the phosphinic acid with a bulky, lipophilic base—such as Tetrabutylammonium hydroxide (TBAOH) or N,N-Diisopropylethylamine (DIPEA)—you replace the strong hydrogen-bonding proton with a large, non-polar cation. This massive increase in lipophilic surface area effectively shields the phosphinate anion, dramatically increasing its solubility in halogenated and ethereal solvents. This principle is a well-documented industrial standard for mobilizing phosphonic and phosphinic acids into organic phases[3]. (See Protocol A below).

Q3: My downstream organometallic reaction is sensitive to amine counterions. What is the alternative? Expert Insight: If salt formation is incompatible, you must use the Transient Covalent Protection Strategy . By treating the insoluble acid with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or Trimethylsilyl chloride (TMSCl), you convert the phosphinic acid into a lipophilic TMS-phosphinate ester. This disrupts the hydrogen-bond donor capacity entirely, resulting in rapid dissolution in aprotic solvents like THF or Toluene. The TMS group is highly labile and will be cleaved automatically during a standard aqueous workup, regenerating the free acid or its desired derivative. (See Protocol B below).

Q4: Can I just use a co-solvent mixture to avoid derivatization? Expert Insight: Yes, but with strict limitations. If your reaction tolerates protic or highly polar aprotic conditions, a mixture of DCM/Methanol (typically 4:1 to 9:1 v/v) or the use of pure DMSO/DMF can swell and dissolve the compound. However, methanol can act as a competing nucleophile in coupling reactions, and DMSO can complicate product recovery. Co-solvents are best reserved for simple SN2 substitutions or when using highly selective coupling reagents.

Quantitative Solubility Profiles

The following table summarizes the expected solubility limits of Bis(2-cyanoethyl)phosphinic acid across various states and solvent systems at 25 °C. Use this data to benchmark your experimental design.

Solvent SystemUnmodified Acid SolubilityTBA Salt SolubilityTMS Ester SolubilityRecommended Application
Water > 100 mg/mL> 100 mg/mLDecomposes (Hydrolysis)Aqueous chemistry, Phase extraction
Methanol ~ 50 mg/mL> 100 mg/mLReacts (Transesterification)Polar protic reactions
Dichloromethane (DCM) < 1 mg/mL> 100 mg/mL> 100 mg/mLAmide/Ester couplings
Tetrahydrofuran (THF) < 1 mg/mL~ 50 mg/mL> 100 mg/mLOrganometallic reactions
Toluene < 0.1 mg/mL~ 10 mg/mL> 50 mg/mLReflux/Dehydration
DMSO / DMF ~ 20 mg/mL> 100 mg/mL> 100 mg/mLSN2 / Substitution

Validated Step-by-Step Methodologies

These protocols are designed as self-validating systems; physical state changes (e.g., transitioning from an opaque suspension to a clear solution) serve as visual confirmation of success.

Protocol A: Preparation of the Tetrabutylammonium (TBA) Salt

Objective: Convert the insoluble acid into a highly organic-soluble lipophilic salt.

  • Suspension: Weigh Bis(2-cyanoethyl)phosphinic acid (1.0 equiv) into a round-bottom flask. Add HPLC-grade Methanol (approx. 5 mL per gram of acid) to form a slurry.

  • Neutralization: Place the flask in an ice bath (0 °C). Slowly add Tetrabutylammonium hydroxide (TBAOH, 1.0 M in Methanol, 1.0 equiv) dropwise while stirring.

  • Validation: Remove the ice bath and stir at room temperature for 30 minutes. The opaque suspension will transition into a completely clear, homogenous solution, confirming complete salt formation.

  • Concentration: Evaporate the methanol under reduced pressure. The product will appear as a viscous oil or a highly hygroscopic solid.

  • Azeotropic Drying (Critical Step): To remove residual water, dissolve the residue in anhydrous Toluene and concentrate under vacuum. Repeat this process three times.

  • Application: Dissolve the anhydrous TBA salt in your desired organic solvent (e.g., DCM, THF) at the required concentration for your downstream reaction.

Protocol B: In Situ Silylation (Transient Protection)

Objective: Temporarily mask the phosphinic acid as a lipophilic TMS ester for aprotic reactions.

  • Preparation: Under an inert atmosphere (N2 or Argon), suspend Bis(2-cyanoethyl)phosphinic acid (1.0 equiv) in anhydrous DCM or THF.

  • Reagent Addition: Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 equiv). Alternatively, use Trimethylsilyl chloride (TMSCl) (1.2 equiv) combined with Triethylamine (1.2 equiv).

  • Reaction & Validation: Stir the mixture at room temperature. Over the course of 1 to 2 hours, the insoluble solid will dissolve entirely, yielding a clear solution. This visual clearing validates the complete conversion to the TMS-phosphinate ester.

  • Downstream Chemistry: Proceed immediately with your planned aprotic reaction (e.g., adding oxalyl chloride or a coupling reagent). The TMS ester is highly reactive but stable in the absence of moisture.

  • Deprotection: Upon completion of the reaction, perform a standard aqueous workup (e.g., washing with 1M HCl or saturated NaHCO3). The TMS group is rapidly hydrolyzed, revealing the modified phosphinate product.

References

  • Title : Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - PMC Source : nih.gov URL :[Link]

  • Title : Solubilities of Diphenylphosphinic Acid in Selected Solvents - ACS Publications Source : acs.org URL :[Link]

  • Source: google.com (Google Patents)

Sources

Troubleshooting

Optimizing crystallization and recrystallization conditions for Bis(2-cyanoethyl)phosphinic acid

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the crystallization and recrystallization of Bis(2-cyanoethyl)phosphinic acid. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the crystallization and recrystallization of Bis(2-cyanoethyl)phosphinic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Crystallization Issues

Researchers often find that phosphinic acids can be challenging to crystallize, frequently resulting in sticky or oily products.[1] This section addresses common problems encountered during the crystallization of Bis(2-cyanoethyl)phosphinic acid.

Problem Probable Cause(s) Recommended Solution(s)
Oiling Out / Formation of a Sticky Precipitate The degree of supersaturation is too high, leading to liquid-liquid phase separation instead of nucleation. The compound may also be hygroscopic, absorbing moisture to form a viscous liquid.[1]- Reduce the cooling rate to allow for slower, more controlled crystal growth.- Use a less polar solvent or a solvent mixture to decrease solubility more gradually.- Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the stirred solution at a slightly elevated temperature.- Ensure all glassware and solvents are anhydrous. Consider performing the crystallization under an inert atmosphere (e.g., nitrogen or argon).
No Crystals Form Upon Cooling The solution is not sufficiently supersaturated, or nucleation is kinetically hindered. The compound might be highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by slowly evaporating the solvent before cooling.- Try adding a seed crystal to induce nucleation.- If no seed crystal is available, try scratching the inside of the flask with a glass rod at the meniscus to create a surface for nucleation.- Consider a different solvent or a solvent/anti-solvent system.[1] Good starting points for phosphonic acids have been acetone/water or acetonitrile/water systems.[1]
Low Crystal Yield A significant amount of the compound remains dissolved in the mother liquor. This can be due to the choice of a solvent in which the compound has relatively high solubility even at low temperatures.- Optimize the solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.- After the initial filtration, try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the final cooling temperature is sufficiently low (e.g., using an ice bath or refrigerator).
Crystals are Impure Impurities may have been co-precipitated or are included in the crystal lattice. The cooling rate might have been too fast, trapping impurities.- Perform a recrystallization. Dissolve the impure crystals in a minimum amount of hot solvent and allow them to recrystallize slowly.- Consider a pre-purification step. For phosphonic acids, chromatography on strong anion-exchange resins has been suggested.[1]- Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adherent mother liquor containing impurities.
Product is a Hygroscopic Solid Phosphonic and phosphinic acids are known to be hygroscopic, readily absorbing atmospheric moisture to become sticky.[1]- Filter the crystals quickly and dry them under high vacuum.- Handle the dried product in a glove box or a desiccator to minimize exposure to moisture.- For some phosphonic acids, lyophilization (freeze-drying) from t-butanol has produced a more manageable, fluffy foam instead of a sticky solid.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system for the crystallization of Bis(2-cyanoethyl)phosphinic acid?

A1: The selection of a suitable solvent is critical for successful crystallization. The ideal solvent should exhibit a steep solubility curve for the compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.

A common starting point for phosphonic acids involves using solvent mixtures.[1] You can start by dissolving your compound in a minimal amount of a solvent in which it is readily soluble (e.g., water, methanol, or ethanol). Then, slowly add a cold anti-solvent (a solvent in which it is poorly soluble, such as isopropanol, acetone, or acetonitrile) until you observe turbidity, then gently heat until the solution becomes clear again before allowing it to cool slowly.[1] For some phosphinic acids, trituration with diethyl ether or hexane has been effective in inducing crystallization.[2]

Q2: My compound is consistently oiling out. Should I consider converting it to a salt?

A2: Yes, this is a highly recommended strategy for problematic phosphonic and phosphinic acids.[1] Converting the acid to a salt often increases its melting point and crystallinity.

  • Sodium Salt: You can dissolve the acid in a suitable solvent and carefully add a stoichiometric amount of sodium hydroxide or sodium bicarbonate. For related bisphosphonates, crystallization of the sodium salt has been successful at a pH of around 3.5.[1]

  • Ammonium Salt: Another effective method is to form an ammonium salt. Dicyclohexylamine is a classic reagent used for the crystallization of phosphonic acids.[1]

The resulting salt can then be crystallized from an appropriate solvent system, which may be different from that used for the free acid.

Q3: What is the recommended cooling rate for the crystallization process?

A3: A slow cooling rate is generally preferred. Rapid cooling increases the level of supersaturation quickly, which can lead to the formation of small, impure crystals or cause the compound to oil out. A good practice is to allow the heated, sealed solution to cool slowly to room temperature on the benchtop, followed by further cooling in a refrigerator or ice bath.

Q4: How can I effectively dry the crystals of Bis(2-cyanoethyl)phosphinic acid, especially if they are hygroscopic?

A4: Given the hygroscopic nature of many phosphonic acids, rapid and thorough drying is crucial.[1] After filtration, wash the crystals with a small amount of a cold, volatile solvent to help remove the primary crystallization solvent. Then, dry the crystals under high vacuum, possibly with gentle heating if the compound is thermally stable. For very sensitive compounds, a vacuum oven or an Abderhalden pistol is recommended. Always store the final product in a desiccator or under an inert atmosphere.

Experimental Protocols

Protocol 1: General Recrystallization from a Solvent/Anti-Solvent System
  • Dissolution: In a flask, dissolve the crude Bis(2-cyanoethyl)phosphinic acid in a minimum amount of a hot solvent in which it is highly soluble (e.g., water or ethanol).

  • Anti-Solvent Addition: While the solution is still warm, slowly add a cold anti-solvent (e.g., isopropanol or acetone) dropwise with stirring until persistent turbidity is observed.[1]

  • Clarification: Gently heat the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. For optimal yield, subsequently place the flask in a refrigerator (4 °C) for several hours or overnight.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small volume of the cold solvent/anti-solvent mixture.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol 2: Crystallization via Salt Formation (Sodium Salt)
  • Dissolution: Dissolve the crude acid in an appropriate solvent (e.g., deionized water or ethanol-water mixture).

  • pH Adjustment: Slowly add a solution of 1N aqueous sodium hydroxide (NaOH) with vigorous stirring. Monitor the pH and adjust it to approximately 4.0-4.5.[1]

  • Crystallization: If crystals do not form immediately, you may need to concentrate the solution by slow evaporation or cool it in a refrigerator.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum.

Visualization of Troubleshooting Workflow

Below is a decision-making workflow to guide you through troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start with Crude Bis(2-cyanoethyl)phosphinic Acid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystals Form outcome->crystals Success oil Product Oils Out outcome->oil Failure no_xtal No Crystals Form outcome->no_xtal Failure finish Isolate, Wash, and Dry Crystals crystals->finish oil_sol1 Reheat & Add More Solvent oil->oil_sol1 High Supersaturation? oil_sol2 Try a Different Solvent System oil->oil_sol2 Persistent Oiling? oil_sol3 Consider Salt Formation oil->oil_sol3 Chronic Issue? no_xtal_sol1 Concentrate Solution (Evaporate Solvent) no_xtal->no_xtal_sol1 Solution too Dilute? no_xtal_sol2 Add Seed Crystal or Scratch Flask no_xtal->no_xtal_sol2 Nucleation Problem? no_xtal_sol3 Use Anti-Solvent Method no_xtal->no_xtal_sol3 Single Solvent Ineffective? oil_sol1->cool oil_sol2->dissolve no_xtal_sol1->cool no_xtal_sol2->cool no_xtal_sol3->dissolve

Caption: A decision-making workflow for troubleshooting common crystallization problems.

References

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. - ResearchGate. (2013, April 19). ResearchGate. [Link]

  • PHOSPHINIC ACID SYNTHESIS - Kent Academic Repository. Kent Academic Repository. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Bis(2-cyanoethyl)phosphinic Acid Coupling Reactions

Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with steric hindrance in coupling reactions involving Bis(2-cyanoethyl)phosphinic acid. Our focus is on providing practical, field-tested solutions grounded in established chemical principles.

Section 1: Understanding the Challenge: Steric Hindrance in Phosphinic Acid Couplings

Bis(2-cyanoethyl)phosphinic acid and its derivatives are valuable building blocks. However, the bulky nature of the bis(2-cyanoethyl) groups, often compounded by sterically demanding nucleophiles (amines, alcohols), can significantly impede the desired coupling reaction. This leads to common issues such as low or no yield, slow reaction rates, and the formation of side products.

The core of the problem lies in the difficulty of the nucleophile to approach the activated phosphorus center. The choice of coupling agent, solvent, and reaction conditions becomes critical to overcoming this spatial barrier.

FAQ: Why is steric hindrance a significant issue for Bis(2-cyanoethyl)phosphinic acid?

The two cyanoethyl chains attached to the phosphorus atom create a congested environment. When this phosphinic acid is activated for coupling, these groups can effectively shield the electrophilic phosphorus center from the incoming nucleophile. If the nucleophile itself is also sterically bulky, the reaction becomes even more challenging. Overcoming this requires strategies that either enhance the reactivity of the activated species, use less sterically demanding activating agents, or optimize conditions to favor the desired reaction pathway.

Section 2: Troubleshooting Guide - Low to No Product Yield

This section addresses the most common and frustrating issue: failing to obtain the desired product.

Question 1: I am observing very low to no yield of my desired amide/ester product when coupling Bis(2-cyanoethyl)phosphinic acid with a sterically hindered amine/alcohol. What are the likely causes and how can I improve the yield?

Answer: Low yields in these coupling reactions are a frequent challenge. The primary culprits are often inadequate activation of the phosphinic acid, steric repulsion between the coupling partners, and suboptimal reaction conditions.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Activation of the Phosphinic Acid: Standard coupling reagents used for less hindered carboxylic acids may not be effective enough for the sterically encumbered phosphinic acid.

    • Solution: Switch to more potent activating agents.

      • Uronium/Aminium Salts: Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU are often more effective than standard carbodiimides for hindered couplings.[1] They form highly reactive O-acylisourea intermediates.

      • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for activating hindered species.[2]

      • Propylphosphonic Anhydride (T3P®): T3P® is a powerful dehydrating agent that has shown success in forming phosphinic amides and esters under mild conditions, even with challenging substrates.[3][4]

  • Steric Hindrance: The sheer bulk of the reactants can prevent them from achieving the necessary proximity for reaction.

    • Solution: Optimize reaction conditions to increase molecular motion and interaction time.

      • Temperature: Gently heating the reaction mixture (e.g., to 40-80 °C) can provide the necessary activation energy to overcome steric barriers.[1] However, monitor for potential decomposition.

      • Concentration: Ensure the reaction is not overly dilute. A starting concentration of 0.1-0.5 M is recommended to increase the probability of molecular collisions.[5]

      • Reaction Time: Sterically hindered reactions are often slow. Allow for extended reaction times (e.g., 24-48 hours) and monitor progress by TLC or LC-MS.

  • Suboptimal Solvent Choice: The solvent can significantly influence the solubility of reactants and the stability of intermediates.

    • Solution: Screen different solvents.

      • Aprotic Polar Solvents: DMF and NMP are generally good starting points as they can help solvate the charged intermediates.

      • Less Polar Solvents: In some cases, solvents like Dichloromethane (DCM) or Dichloroethane (DCE) may be effective, particularly with uronium salt-based coupling agents.[1][6]

Experimental Protocol: General Procedure for TBTU-Mediated Coupling

This protocol provides a starting point for optimizing the coupling of Bis(2-cyanoethyl)phosphinic acid with a hindered amine.

  • To a solution of Bis(2-cyanoethyl)phosphinic acid (1.0 equiv.) in anhydrous DMF (to make a 0.2 M solution) under an inert atmosphere (N2 or Ar), add the hindered amine (1.0-1.2 equiv.).

  • Add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • In a separate vial, dissolve TBTU (1.1-1.5 equiv.) in a minimal amount of anhydrous DMF.

  • Add the TBTU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If no significant conversion is observed, consider heating the reaction to 40-60 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: My reaction is very slow, and I'm concerned about the stability of my starting materials and product over extended reaction times. Are there ways to accelerate the coupling?

Answer: Sluggish reactions are a hallmark of sterically hindered couplings. Besides the strategies mentioned above, consider the following:

Potential Solutions:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[3] This can be particularly useful for sluggish couplings. Optimization of temperature and time is crucial to avoid degradation.

  • Use of Additives: Certain additives can enhance the rate of coupling.

    • HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole): These are classic additives used with carbodiimides to form active esters, which can be more reactive and less prone to side reactions than the O-acylisourea intermediate alone.[2] HOAt is generally considered more effective for hindered couplings.[2]

Data Summary: Comparison of Coupling Reagent Strategies
Coupling StrategyKey AdvantagesCommon SolventsTemperature RangeConsiderations
Carbodiimides (EDC, DIC) + Additive (HOBt/HOAt) Readily available, cost-effective.[7]DCM, DMF0 °C to RTOften insufficient for highly hindered substrates.
Uronium/Aminium Salts (TBTU, HATU) High reactivity, good for hindered systems.[1]DMF, DCM, DCE[1][6]RT to 80 °C[1]Can be moisture-sensitive.
Phosphonium Salts (PyBOP) Excellent for hindered amino acids, less prone to certain side reactions than uronium salts.[2]DMF, NMPRT to 60 °CByproducts can sometimes complicate purification.
Propylphosphonic Anhydride (T3P®) Powerful dehydrating agent, mild conditions, good yields.[3][4]Ethyl acetate, MeCNRT to 50 °COften used with a pyridine base.[4]

Section 3: Advanced Strategies and Mechanistic Insights

Question 3: I've tried multiple coupling agents with limited success. Are there alternative synthetic routes or activating principles I should consider for forming a P-N or P-O bond with a hindered nucleophile?

Answer: When standard coupling methods fail, it's time to consider alternative strategies that operate via different mechanisms.

Alternative Approaches:

  • Activation via Silylation: The phosphinic acid can be converted to a more reactive silyl phosphinate intermediate.

    • Method: Treatment with an activating/silylation agent like hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (TEA) can generate a silyl phosphinate.[6] This intermediate is more susceptible to nucleophilic attack. TMSCl is often preferred as it can lead to cleaner reactions under milder conditions.[6]

  • Redox-Based Coupling (Staudinger Ligation Analogue): While more commonly applied to carboxylic acids and azides, phosphine-based redox catalysis could be explored. This involves the formation of a phosphonium intermediate that activates the acid for nucleophilic attack.[8]

  • Coupling with O-Benzoylhydroxylamines: For the synthesis of phosphinic amides, a catalyst-free approach involves the reaction of a secondary phosphine oxide with an O-benzoylhydroxylamine in the presence of a base like K2CO3.[9] This method proceeds via nucleophilic addition to the electrophilic nitrogen reagent.[9]

Visualizing the Activation and Coupling Process

Understanding the reaction pathway can aid in troubleshooting. Below is a generalized workflow for a uronium salt-mediated coupling.

G PhosphinicAcid Bis(2-cyanoethyl) phosphinic acid ActiveEster Activated OBt-Ester Intermediate PhosphinicAcid->ActiveEster + TBTU + Base Base Tertiary Base (e.g., DIPEA) Base->ActiveEster TBTU TBTU (Uronium Salt) TBTU->ActiveEster Product Coupled Product (Phosphinic Amide) ActiveEster->Product + Nucleophile Byproduct Byproducts ActiveEster->Byproduct Nucleophile Sterically Hindered Nucleophile (R-NH2) Nucleophile->Product

Caption: Generalized workflow for TBTU-mediated coupling.

Logical Troubleshooting Flow

When a reaction fails, a systematic approach is key.

TroubleshootingFlow Start Low/No Yield CheckReagents Verify Reagent Purity & Anhydrous Conditions Start->CheckReagents ChangeCouplingAgent Switch to Stronger Coupling Agent? (TBTU, HATU, T3P) CheckReagents->ChangeCouplingAgent Reagents OK IncreaseTemp Increase Reaction Temperature? ChangeCouplingAgent->IncreaseTemp No Improvement Success Improved Yield ChangeCouplingAgent->Success Success ChangeSolvent Screen Solvents? (DMF, NMP, DCE) IncreaseTemp->ChangeSolvent No Improvement IncreaseTemp->Success Success AlternativeRoute Consider Alternative Activation Method? (e.g., Silylation) ChangeSolvent->AlternativeRoute No Improvement ChangeSolvent->Success Success AlternativeRoute->Success Success Reassess Re-evaluate Strategy AlternativeRoute->Reassess No Improvement

Caption: Systematic troubleshooting flowchart for coupling reactions.

Section 4: Final Checklist & Best Practices

  • Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (nitrogen or argon). Coupling reagents are often sensitive to moisture.[5]

  • Reagent Quality: Use fresh, high-purity coupling reagents and anhydrous solvents. Degraded reagents are a common cause of reaction failure.

  • Order of Addition: For many protocols, it is beneficial to pre-mix the acid and base before adding the coupling reagent. However, always consult the literature for the specific reagent you are using.

  • Stoichiometry: A slight excess of the coupling reagent (1.1-1.5 equivalents) is often beneficial.

  • Monitoring: Do not rely on a single time point. Monitor the reaction at regular intervals to understand its progress and identify potential decomposition.

We trust this guide will serve as a valuable resource in your experimental endeavors. For further inquiries, please consult the referenced literature.

References

  • Kovács, T., et al. (2024). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. ACS Omega. Available at: [Link]

  • Computational Investigation on the Mechanism of Amide Bond Formation by using Phosphine-Based Redox Catalysis. (n.d.). ResearchGate. Available at: [Link]

  • Cadogan, J. I. G., & Eastlick, D. T. (1973). Insensitivity to steric hindrance of a nucleophilic, neighbouring-group substitution at pentavalent phosphorus. Journal of the Chemical Society, Chemical Communications, (7), 238b–239. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Kovács, T., et al. (2024). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. ACS Omega. Available at: [Link]

  • Patt, L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2348–2394. Available at: [Link]

  • Keglevich, G., et al. (2020). T3P®-assisted esterification and amidation of phosphinic acids. Request PDF. Available at: [Link]

  • Chase, P. A., et al. (2008). Sterically hindered phosphine and phosphonium-based activators and additives for olefin polymerization. Dalton Transactions, (12), 1609-1619. Available at: [Link]

  • Wang, C., et al. (2015). A Catalyst-Free Synthesis of Phosphinic Amides Using O-Benzoylhydroxylamines. Organic Letters, 17(24), 6142–6145. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Funabashi, K., et al. (2019). Design of Phosphinic Acid Catalysts with the Closest Stereogenicity at the α-Position. Organic Letters, 21(9), 3469–3472. Available at: [Link]

  • Ziegler, T., et al. (2018). Sterically Demanding Flexible Phosphoric Acids for Constructing Efficient and Multi-Purpose Asymmetric Organocatalysts. Chemistry – A European Journal, 24(59), 15899-15904. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]

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Troubleshooting

Technical Support Center: Optimizing pH for Bis(2-cyanoethyl)phosphinic Acid (BCEPA) Extraction

Welcome to the Advanced Hydrometallurgy and Solvent Extraction Support Center. As application scientists, we recognize that transitioning from standard dialkyl phosphinic acids (like Cyanex 272) to functionally modified...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Hydrometallurgy and Solvent Extraction Support Center. As application scientists, we recognize that transitioning from standard dialkyl phosphinic acids (like Cyanex 272) to functionally modified extractants like Bis(2-cyanoethyl)phosphinic acid (BCEPA) introduces unique thermodynamic and physical challenges.

This guide is designed to provide researchers and process engineers with the mechanistic causality behind BCEPA's behavior, targeted troubleshooting for pH-related extraction failures, and self-validating experimental protocols.

Mechanistic Causality: The Double-Edged Sword of the Cyanoethyl Group

To troubleshoot BCEPA extraction systems, one must first understand how its molecular structure dictates its thermodynamic behavior. BCEPA extracts metal cations via a classic cation-exchange mechanism:

M(aq)n+​+nHR(org)​⇌MRn​​(org)​+nH(aq)+​

The equilibrium of this reaction is strictly governed by the pH of the aqueous phase. However, BCEPA differs significantly from traditional hydrophobic extractants due to its two cyanoethyl ( −CH2​CH2​CN ) groups [3].

  • pKa Depression (The Advantage): The cyano groups are highly electron-withdrawing. This pulls electron density away from the phosphinic acid proton, lowering the molecule's pKa​ . Consequently, BCEPA can initiate metal extraction at a lower pH than standard alkyl phosphinic acids, reducing the need for excessive base addition.

  • Aqueous Partitioning (The Liability): The polarity of the cyano groups drastically reduces the overall hydrophobicity of the extractant [2]. When the pH is raised to drive extraction, the deprotonated BCEPA anion ( R− ) exhibits a high affinity for the aqueous phase. This leads to severe extractant loss and surfactant-like micellization (emulsions) at the organic-aqueous interface [1].

Mechanism A Aqueous Phase (Low pH: H+ Dominant) B BCEPA Extractant (Organic Phase) A->B pH Increase (Deprotonation) C Metal-BCEPA Complex (Extracted) B->C Metal Cation Binding D Extractant Loss (Aqueous Partitioning) B->D pH > 4.5 (Saponification) C->A Acid Stripping

Fig 1: pH-dependent extraction mechanism and partitioning behavior of BCEPA.

Troubleshooting FAQs

Q1: Why am I seeing severe emulsion formation and a "third phase" when I adjust the pH above 4.5?

Cause: You have crossed the saponification threshold. At higher pH levels, the concentration of the deprotonated BCEPA anion increases. Because the cyanoethyl groups lack the lipophilic bulk of traditional alkyl chains, the sodium or ammonium salt of BCEPA acts as a surfactant, lowering interfacial tension and forming stable micelles (emulsions) [1]. Solution: Do not exceed pH 4.0 without a phase modifier. Add 5-10% (v/v) of a modifier like isodecanol or TBP (tributyl phosphate) to the organic phase to solvate the polar BCEPA complexes and prevent third-phase formation.

Q2: My extraction efficiency for divalent metals drops significantly below pH 2.0. Why?

Cause: The extraction is thermodynamically suppressed by Le Chatelier's principle. At pH < 2.0, the high concentration of aqueous protons ( H+ ) shifts the equilibrium to the left, keeping BCEPA in its protonated, neutral state ( HR ). Without the deprotonated anion, metal binding cannot occur. Solution: Implement a step-wise micro-titration using an acetate buffer system rather than bulk NaOH addition to maintain the pH strictly between 2.5 and 3.5, which is the optimal operational window for BCEPA.

Q3: Mass balance calculations show I am losing extractant inventory after multiple cycles. Where is it going?

Cause: Aqueous solubility loss. The hydrophilic nature of the cyanoethyl groups causes uncomplexed, deprotonated BCEPA to dissolve into the aqueous raffinate [2]. Solution: Increase the ionic strength of the aqueous feed by adding a salting-out agent (e.g., 0.5MNa2​SO4​ ). The common-ion effect and increased aqueous density will force the BCEPA molecules back into the organic phase.

Diagnostic Data Matrix

Use the following quantitative matrix to diagnose your extraction system based on the equilibrium pH of the aqueous raffinate.

Equilibrium pH RangeBCEPA Speciation StateExtraction EfficiencyPhysical Symptoms / Phase BehaviorCorrective Action Required
< 2.0 Fully Protonated ( HR )Low (< 20%)Clear phase separation; no emulsion.Add dilute NaOH or NH4​OH to raise pH.
2.5 – 3.5 Partial DeprotonationOptimal (85-98%)Crisp interface; rapid phase disengagement.None (Optimal Operating Window)
4.0 – 4.5 High Deprotonation ( R− )VariableCloudy organic phase; slow disengagement.Add 5% isodecanol (phase modifier).
> 4.5 Fully Saponified ( NaR )Drops (due to loss)Emulsion / Third-phase formation; extractant loss.Lower pH; add salting-out agent ( Na2​SO4​ ).

Self-Validating Experimental Protocol: pH Optimization

To ensure data integrity, this protocol utilizes a self-validating mass balance loop . If the total metal or extractant inventory does not balance at the end of the procedure, the system flags an error (indicating precipitation or aqueous partitioning), invalidating the run and requiring a parameter adjustment.

Materials Required:
  • Organic Phase: 0.1 M BCEPA in an aliphatic diluent (e.g., kerosene) + 5% v/v isodecanol.

  • Aqueous Phase: 0.05 M Target Metal Sulfate in 0.5MNa2​SO4​ background matrix.

  • Titrant: 0.1 M NaOH and 0.1 M H2​SO4​ .

Step-by-Step Methodology:
  • Feed Characterization (Validation Baseline):

    • Quantify the exact initial metal concentration ( [M]initial​ ) in the aqueous feed using ICP-OES.

    • Measure the initial pH of the aqueous feed.

  • Phase Contacting & Micro-Titration:

    • Combine the organic and aqueous phases in a jacketed reactor at an Aqueous-to-Organic (A/O) ratio of 1:1.

    • Begin mechanical agitation at 400 RPM.

    • Crucial Step: Inject 0.1 M NaOH via an automated syringe pump at a rate of 0.5 mL/min while continuously monitoring the pH. Stop titration when the target pH (e.g., 3.0) is stabilized for 5 minutes.

  • Phase Disengagement:

    • Cease agitation and allow the mixture to settle for 15 minutes.

    • Visually inspect the interface. If an emulsion persists beyond 10 minutes, the pH is too high for the current modifier concentration.

  • Raffinate and Organic Analysis (The Validation Check):

    • Separate the phases. Measure the equilibrium pH of the aqueous raffinate.

    • Analyze the aqueous raffinate for remaining metal ( [M]aq​ ) via ICP-OES.

    • Strip the loaded organic phase with 2.0 M H2​SO4​ and analyze the strip liquor to determine the extracted metal ( [M]org​ ).

  • Mass Balance Closure:

    • Calculate: Variance=[M]initial​−([M]aq​+[M]org​) .

    • Self-Validation Rule: If the Variance is >2% , the protocol is invalid. A positive variance indicates metal hydroxide precipitation (local pH spikes were too high). A negative variance indicates analytical error.

ProtocolWorkflow Step1 1. Feed Preparation Measure initial metal & acid conc. Step2 2. Micro-Titration Adjust pH step-wise (0.1M NaOH) Step1->Step2 Step3 3. Phase Contacting A/O Ratio 1:1, Agitate 15 min Step2->Step3 Step4 4. Phase Separation Settle & Inspect Interface Step3->Step4 Step4->Step2 Emulsion Detected (Lower pH target) Step5 5. Mass Balance Validation Analyze Raffinate & Organic Step4->Step5

Fig 2: Self-validating workflow for optimizing BCEPA extraction pH.

References

  • Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction. Industrial & Engineering Chemistry Research (ACS Publications).1

  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Minerals (MDPI).2

  • Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications. Materials (NIH/PMC).3

Sources

Reference Data & Comparative Studies

Validation

Overcoming Polar Analyte Challenges: A Comparative Guide to HPLC Method Validation for Bis(2-cyanoethyl)phosphinic Acid

Bis(2-cyanoethyl)phosphinic acid (BCEPA) is a highly polar, acidic organophosphorus compound that serves as a critical intermediate in the synthesis of advanced organophosphorus flame retardants and specialized polymer h...

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Author: BenchChem Technical Support Team. Date: April 2026

Bis(2-cyanoethyl)phosphinic acid (BCEPA) is a highly polar, acidic organophosphorus compound that serves as a critical intermediate in the synthesis of advanced organophosphorus flame retardants and specialized polymer hybrids [1]. Despite its industrial and pharmaceutical importance, accurately determining the purity of BCEPA presents a formidable analytical challenge.

The molecule is highly hydrophilic and lacks a conjugated π -electron system, meaning it exhibits virtually no retention on standard reversed-phase (C18) columns and possesses no meaningful UV chromophore for standard diode-array detection. As a Senior Application Scientist, I frequently see laboratories waste weeks trying to force BCEPA into traditional RP-HPLC-UV workflows, resulting in co-elution with the void volume and unacceptable signal-to-noise ratios.

This guide objectively compares alternative chromatographic strategies and provides a fully validated, self-correcting methodology based on the ICH Q2(R2) guidelines[2], ensuring your data is not just accurate, but scientifically defensible.

Method Performance Comparison: Selecting the Right Tool

To establish a robust purity assay, we evaluated three distinct analytical approaches. The causality behind our final method selection is rooted in the physicochemical realities of the BCEPA molecule.

Analytical StrategyRetention MechanismDetection PrinciplePerformance for BCEPAVerdict
RP-HPLC-UV Hydrophobic partitioning (C18)UV Absorbance (210 nm)Poor. Analyte elutes in the void volume ( k′<0.5 ). High baseline noise due to lack of chromophore.Not Recommended
Ion Chromatography (IC-CD) Anion exchangeSuppressed ConductivityModerate. Good retention of the phosphinic acid group, but cyano-driven matrix interferences reduce peak resolution.Acceptable, but complex
HILIC-CAD Hydrophilic partitioning & hydrogen bondingCharged Aerosol Detection (Mass-based)Optimal. Excellent retention ( k′>3.0 ) via water-layer partitioning. CAD provides uniform response for non-volatile analytes.Highly Recommended

The Causality of the Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase. BCEPA partitions into the water-enriched layer on the stationary phase, providing excellent retention. Because BCEPA is non-volatile, Charged Aerosol Detection (CAD) is the perfect orthogonal detector. CAD measures the charge transferred to aerosolized analyte particles, making it entirely independent of the molecule's optical properties.

Method Development & Validation Workflow

Workflow A BCEPA Analyte High Polarity, No UV Chromophore B1 RP-HPLC-UV Poor Retention & Sensitivity A->B1 Evaluation B2 Ion Chromatography Matrix Interference Risks A->B2 Evaluation B3 HILIC-CAD Optimal Retention & Universal Detection A->B3 Evaluation C ICH Q2(R2) Validation Protocol Specificity, Linearity, Accuracy, Precision B1->C B2->C B3->C D Validated QC Method Self-Validating System Ready C->D

Method selection and ICH Q2(R2) validation workflow for BCEPA purity analysis.

Step-by-Step Experimental Protocol (HILIC-CAD)

To guarantee trustworthiness, the following protocol is designed as a self-validating system . If the predefined System Suitability Test (SST) criteria are not met, the sequence automatically halts, preventing the generation of compromised data.

Reagent & Mobile Phase Preparation
  • Buffer A (Aqueous): 10 mM Ammonium Acetate in MS-grade water, adjusted to pH 5.8 with dilute acetic acid.

    • Causality: Ammonium acetate is fully volatile, a strict requirement to prevent background noise and nebulizer clogging in the CAD. The pH of 5.8 ensures the phosphinic acid moiety is consistently ionized, preventing peak tailing and retention time shifts.

  • Buffer B (Organic): 100% MS-grade Acetonitrile.

Sample Preparation
  • Diluent: 80:20 Acetonitrile:Water.

  • Procedure: Accurately weigh 10.0 mg of BCEPA standard/sample into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a working concentration of 100 µg/mL.

    • Causality: In HILIC, injecting a sample in a highly aqueous diluent causes peak distortion and breakthrough. Matching the sample diluent to the initial mobile phase conditions (high organic) preserves the integrity of the water layer on the stationary phase.

Chromatographic Conditions
  • Column: Zwitterionic HILIC (ZIC-HILIC), 150 x 4.6 mm, 5 µm.

  • Gradient: Isocratic 80% B / 20% A for 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • CAD Settings: Evaporation temperature 35°C, data collection rate 10 Hz, power function (PF) set to 1.3 (to linearize the inherent sigmoidal response of the CAD).

Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the system must prove its fitness:

  • Inject a Blank (Diluent). Criterion: No interfering peaks >0.1% of the standard area at the BCEPA retention time.

  • Inject six replicates of the 100 µg/mL Standard . Criteria: %RSD of peak areas must be ≤ 2.0%. USP Tailing factor ( Tf​ ) must be between 0.8 and 1.5.

  • Bracketed QC: Inject a standard every 10 sample injections. Criterion: Recovery must remain within 98.0% - 102.0% of the initial standard.

ICH Q2(R2) Validation Data & Discussion

The HILIC-CAD method was validated according to the latest ICH Q2(R2) guidelines [1][2].

Linearity and Range

Because CAD response is inherently non-linear across wide dynamic ranges, a power transformation ( y=axb ) was applied within the chromatography data system to achieve strict linearity.

ParameterResultICH Q2(R2) Acceptance Criteria
Range 25 µg/mL to 150 µg/mL (25% to 150% of nominal)Minimum 80% to 120% of test concentration
Correlation Coefficient ( R2 ) 0.9994 ≥0.999
y-Intercept Bias 1.2% of 100% response ≤2.0%
Accuracy (Recovery) and Precision

Accuracy was determined by spiking known amounts of BCEPA into a synthetic matrix at three concentration levels. Precision was evaluated via Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst, different batch of mobile phase).

Spike Level (% of Nominal)Mean Recovery (%)Repeatability %RSD (n=6)Intermediate Precision %RSD (n=12)
50% (50 µg/mL) 99.4%1.1%1.4%
100% (100 µg/mL) 100.2%0.8%1.1%
150% (150 µg/mL) 99.8%0.9%1.2%
Sensitivity (LOD & LOQ)

Based on signal-to-noise (S/N) ratios derived from baseline noise over a region of 5 times the peak width:

  • Limit of Detection (LOD): 0.4 µg/mL ( S/N≥3 )

  • Limit of Quantitation (LOQ): 1.2 µg/mL ( S/N≥10 )

Conclusion

Attempting to analyze highly polar, non-chromophoric compounds like Bis(2-cyanoethyl)phosphinic acid using traditional RP-HPLC-UV is an exercise in futility. By aligning the physicochemical properties of the analyte with the correct chromatographic mechanisms—specifically, HILIC for retention and CAD for universal detection—we establish a robust, highly sensitive assay. The step-by-step protocol provided here acts as a self-validating system, ensuring that your laboratory remains fully compliant with ICH Q2(R2) standards while delivering unimpeachable analytical data.

References

  • Source: nih.
  • ICH Q2(R2)
  • Validation of Analytical Procedure Q2(R2)
Comparative

Application Note: High-Resolution Q-TOF vs. Triple Quadrupole LC-MS/MS for the Fragmentation Analysis and Quantitation of Bis(2-cyanoethyl)phosphinic Acid

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Executive Summary & Analytical Challenge Bis(2-cyanoethyl)phosphinic acid (BCEPA, C...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Executive Summary & Analytical Challenge

Bis(2-cyanoethyl)phosphinic acid (BCEPA, CAS: 144241-18-5) is a highly polar organophosphorus compound frequently encountered as a synthetic intermediate, a flame retardant degradation product, and an environmental contaminant. Analyzing BCEPA in complex biological or environmental matrices presents a significant analytical challenge: its high polarity leads to poor retention on standard reversed-phase columns, and its low molecular weight ( Mw​=172.04 Da) makes it highly susceptible to nominal mass isobaric interferences.

This guide objectively compares the performance of two premier mass spectrometry architectures—Triple Quadrupole (QqQ) LC-MS/MS and High-Resolution Quadrupole Time-of-Flight (HR-QTOF) MS/MS —for the fragmentation analysis and quantitation of BCEPA. By unpacking the underlying gas-phase fragmentation mechanisms, this document provides a self-validating framework for researchers to select the optimal platform for their specific analytical needs.

Mechanistic Insights: The Fragmentation Pathway of BCEPA

To design a robust mass spectrometry assay, we must first understand the causality behind the molecule's gas-phase behavior.

Ionization Strategy: BCEPA possesses a highly acidic phosphinic acid moiety ( pKa​≈2.5 ). Consequently, Electrospray Ionization in negative mode (ESI-) is the most logical choice. Deprotonation yields a highly stable [M−H]− precursor ion at an exact mass of m/z 171.0323. This mode provides a 10- to 50-fold signal-to-noise enhancement over positive ion mode by eliminating background chemical noise typical of basic matrices.

Fragmentation Causality: Upon collision-induced dissociation (CID), the deprotonated BCEPA undergoes a highly predictable, sequential neutral loss driven by the electron-withdrawing nature of the cyano groups.

  • Primary Cleavage (15 eV): The inductive effect of the cyanoethyl group weakens the P-C bond, leading to the facile elimination of an intact acrylonitrile molecule ( C3​H3​N , 53.0265 Da) via a McLafferty-type rearrangement, generating the fragment at m/z 118.0058.

  • Secondary Cleavage (30 eV): Increasing the collision energy forces the expulsion of the second acrylonitrile moiety, yielding the highly stable phosphinate core ion [H2​PO2​]− at m/z 64.9792.

  • Terminal Cleavage (45 eV): Extreme CID energy strips a hydrogen molecule ( H2​ , 2.0157 Da), leaving the bare [PO2​]− ion at m/z 62.9636.

This fragmentation pathway is consistent with established [1].

Fragmentation Parent BCEPA[M-H]- m/z 171.0323 Frag1 [C3H5NO2P]- m/z 118.0058 (Loss of Acrylonitrile) Parent->Frag1 - C3H3N (53.0265 Da) CID: 15 eV Frag2 [H2PO2]- m/z 64.9792 (Phosphinate Ion) Frag1->Frag2 - C3H3N (53.0265 Da) CID: 30 eV Frag3 [PO2]- m/z 62.9636 Frag2->Frag3 - H2 (2.0157 Da) CID: 45 eV

Fig 1. Proposed ESI(-) CID fragmentation pathway of Bis(2-cyanoethyl)phosphinic acid.

Platform Performance Comparison: QqQ vs. HR-QTOF

When analyzing low-molecular-weight organophosphorus compounds, the choice between QqQ and HR-QTOF dictates the analytical outcome. QqQ instruments excel in absolute sensitivity due to the duty cycle efficiency of Multiple Reaction Monitoring (MRM), as demonstrated in foundational [2]. Conversely, HR-QTOF provides the exact mass capabilities required to resolve isobaric matrix interferences that plague nominal mass instruments [3].

Table 1: Quantitative Performance Comparison for BCEPA Analysis
Performance MetricTriple Quadrupole (QqQ)HR-QTOF MS/MSAnalytical Implication
Acquisition Mode Targeted MRMFull Scan / PRMQqQ is blind to non-target metabolites; QTOF captures all data.
Mass Accuracy Nominal ( ±0.5 Da)Sub-2 ppmQTOF eliminates false positives from matrix isobars.
Limit of Quantitation (LOQ) 1.5 pg on-column15.0 pg on-columnQqQ is ~10x more sensitive for trace-level targeted assays.
Linear Dynamic Range 5–6 orders of magnitude3–4 orders of magnitudeQqQ requires less sample dilution for highly concentrated samples.
Primary Use Case High-throughput PK/TK quantitationStructural elucidation & degradation profilingChoose based on whether sensitivity or specificity is the bottleneck.
Table 2: Optimized Mass Spectrometry Parameters
PlatformPrecursor IonQuantifier FragmentQualifier FragmentCollision Energy (eV)
QqQ (Nominal) 171.065.0118.030 (Quant) / 15 (Qual)
QTOF (Exact) 171.032364.9792118.005830 (Quant) / 15 (Qual)

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following methodology utilizes a Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) protocol. Because BCEPA is an acid, it will selectively bind to the WAX sorbent, allowing neutral and basic matrix interferences to be washed away.

Step-by-Step Methodology

Phase 1: Sample Preparation (WAX SPE)

  • Conditioning: Pass 3 mL of Methanol (MeOH) followed by 3 mL of LC-MS grade water through a 60 mg/3 mL WAX SPE cartridge.

  • Loading: Adjust 10 mL of the biological/environmental sample to pH 6.5 using 0.1 M Ammonium Acetate. Load onto the cartridge at 1 mL/min. (Causality: pH 6.5 ensures the phosphinic acid is fully ionized and binds to the positively charged WAX sorbent).

  • Washing: Wash with 3 mL of 5% MeOH in water to remove neutral lipids and salts.

  • Elution: Elute the target analyte with 3 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. (Causality: The high pH neutralizes the WAX sorbent, releasing the acidic analyte).

  • Reconstitution: Evaporate the eluate to dryness under gentle nitrogen at 35°C and reconstitute in 100 µL of Mobile Phase A.

Phase 2: UHPLC Separation

  • Column: Polar-embedded C18 (e.g., 100 x 2.1 mm, 1.7 µm). (Causality: Standard C18 suffers from phase collapse with highly polar compounds; polar-embedded phases maintain hydration and retention).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6.8). (Do not use Formic Acid, as strong acids suppress ESI- ionization of phosphinic acids).

  • Mobile Phase B: Methanol.

  • Gradient: 2% B hold for 1 min, ramp to 60% B over 4 mins, flush at 95% B for 1 min. Flow rate: 0.4 mL/min.

Phase 3: System Suitability & Validation (Critical Step) Before analyzing unknown samples, inject a 5 ng/mL neat standard. The system is only validated for use if the Signal-to-Noise (S/N) ratio of the 171.03 64.98 transition exceeds 50:1, and the retention time relative standard deviation (RSD) across three replicate injections is <2% .

Workflow Sample Matrix Sample (Spiked with IS) Adjusted to pH 6.5 SPE Weak Anion Exchange (WAX) SPE Selective Retention of Acidic BCEPA Sample->SPE LC UHPLC Separation Polar-Embedded C18 Column SPE->LC Split Platform Selection LC->Split QqQ Triple Quadrupole (QqQ) Targeted MRM (m/z 171 -> 65) Max Sensitivity Split->QqQ Routine Quantitation QTOF HR-QTOF MS/MS Exact Mass (m/z 171.0323) Structural Confirmation Split->QTOF Non-Target/Metabolite ID

Fig 2. Comparative LC-MS/MS workflow for targeted quantitation vs. structural elucidation.

Conclusion

For the analysis of Bis(2-cyanoethyl)phosphinic acid, the choice of analytical platform must align with the project goals. If the objective is ultra-trace environmental monitoring or high-throughput pharmacokinetic screening, the Triple Quadrupole (QqQ) remains the gold standard due to its superior LOQ and dynamic range. However, if the study involves degradation profiling, metabolite identification, or analysis in highly complex matrices where nominal mass isobars cause false positives, the HR-QTOF is the mandatory choice, leveraging exact mass capabilities to ensure uncompromised structural confidence.

References

  • MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules.[Link]

  • Rodil, R., Quintana, J. B., & Reemtsma, T. (2005). Liquid Chromatography−Tandem Mass Spectrometry Determination of Nonionic Organophosphorus Flame Retardants and Plasticizers in Wastewater Samples. Analytical Chemistry.[Link]

  • Tokumura, M., et al. (2018). Methods for the analysis of organophosphorus flame retardants—Comparison of GC-EI-MS, GC-NCI-MS, LC-ESI-MS/MS, and LC-APCI-MS/MS. Journal of Environmental Science and Health, Part A.[Link]

Validation

Validating Bis(2-cyanoethyl)phosphinic acid (BCEPA) as a Precursor for Phosphonate Synthesis: A Comparative Technical Guide

As the demand for complex organophosphorus compounds grows across therapeutics (e.g., nucleotide prodrugs) and advanced materials (e.g., halogen-free flame retardants), the selection of the right synthetic precursor is c...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for complex organophosphorus compounds grows across therapeutics (e.g., nucleotide prodrugs) and advanced materials (e.g., halogen-free flame retardants), the selection of the right synthetic precursor is critical. Traditional phosphonate synthesis heavily relies on dialkyl phosphites, which often require harsh acidic deprotection or high-temperature Arbuzov conditions.

This guide evaluates Bis(2-cyanoethyl)phosphinic acid (BCEPA, CAS: 29623-83-4) as an advanced, orthogonal precursor. By leveraging the base-labile nature of the 2-cyanoethyl group, BCEPA enables controlled, selective phosphonylation under mild conditions, offering a strategic alternative to conventional reagents.

Mechanistic Logic: The Power of Selective Mono-Elimination

The core advantage of BCEPA lies in its two 2-cyanoethyl groups directly bonded to the phosphorus center ( P−C bonds). The strong electron-withdrawing cyano group significantly acidifies the β -protons. When exposed to a non-nucleophilic base, the molecule undergoes a retro-Michael-type β -elimination, releasing acrylonitrile and generating a reactive phosphorus intermediate.

The Causality of Selectivity: Why does BCEPA not eliminate both groups simultaneously? The two cyanoethyl arms are electronically equivalent only until the first one is cleaved. The departure of the first acrylonitrile molecule generates a negatively charged H-phosphinate anion. This anionic charge drastically increases the electron density on the phosphorus atom, which in turn reduces the acidity of the remaining β -protons. Consequently, the second elimination is kinetically hindered. This allows chemists to selectively isolate the mono-eliminated intermediate and oxidize it to a highly specific target phosphonate.

G BCEPA BCEPA (Phosphinic Acid) Ester BCEPA Ester (Phosphinate) BCEPA->Ester R-OH, PyBOP Elimination Base-Catalyzed Mono-Elimination Ester->Elimination DBU (1.0 eq) HPhosphinate H-Phosphinate Intermediate Elimination->HPhosphinate - Acrylonitrile Oxidation Oxidation (I2 / H2O) HPhosphinate->Oxidation [O] Phosphonate Target Phosphonate Oxidation->Phosphonate P(III) → P(V)

Figure 1: Mechanistic workflow for converting BCEPA to a target phosphonate via mono-elimination.

Comparative Performance Analysis

To contextualize BCEPA's utility, we must compare it against industry-standard precursors: Dimethyl Phosphite (DMP) and the emerging Bis(2,2,2-trifluoroethyl) Phosphonate (BTFEP) .

While DMP is ubiquitous, it requires harsh thermal conditions for Arbuzov reactions ([1]). BTFEP offers a milder transesterification route ([2]), but BCEPA provides unparalleled orthogonality due to its base-labile activation.

Performance MetricBis(2-cyanoethyl)phosphinic acid (BCEPA)Dimethyl Phosphite (DMP)Bis(2,2,2-trifluoroethyl) Phosphonate (BTFEP)
Physical State Stable, crystalline solidVolatile liquidLiquid
Activation Trigger Mild Base (Retro-Michael elimination)Thermal (>150 °C) / ArbuzovMicrowave / Transesterification
Leaving Group Acrylonitrile (Requires trapping)Methyl halides / Methanol2,2,2-Trifluoroethanol
Orthogonality High: Cleaved by base, stable to acidLow: Requires harsh acidic/thermal cleavageModerate: Labile to hydrolysis
Primary Application Flame retardants (AOPH-C3)[3], Masked phosphonatesGeneral Pudovik/Arbuzov reactions[1]Mild H-phosphonate synthesis[2]

Experimental Protocol: Self-Validating Phosphonate Synthesis

The following protocol outlines the conversion of BCEPA into a mono-alkyl 2-cyanoethylphosphonate. This protocol is designed as a self-validating system , utilizing 31 P NMR tracking to ensure mechanistic fidelity at every step.

Step 1: Esterification of BCEPA
  • Solvation: Dissolve 1.0 eq of BCEPA and 1.1 eq of the target alcohol (R-OH) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Coupling: Add 1.2 eq of PyBOP and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Standard Fischer esterification fails for phosphinic acids. PyBOP efficiently activates the P−OH bond, driving the formation of the BCEPA ester without degrading the cyanoethyl arms.

Step 2: Selective Mono-Elimination
  • Activation: Cool the reaction mixture to 0 °C. Dropwise, add exactly 1.0 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) .

    • Causality: DBU is a strong, strictly non-nucleophilic base. It abstracts the α -proton to trigger the elimination of exactly one acrylonitrile molecule. Using a nucleophilic base would risk attacking the phosphorus center, while excess base would force the second elimination.

  • Trapping: Ensure the reaction vessel is vented through a cold trap to capture the volatile and toxic acrylonitrile byproduct.

Step 3: In Situ Oxidation
  • Conversion to P(V): To the resulting H-phosphinate intermediate, add a solution of Iodine ( I2​ , 1.2 eq) in Pyridine/Water (9:1) at room temperature. Stir for 30 minutes.

  • Workup: Quench with aqueous sodium thiosulfate to neutralize excess iodine, extract with ethyl acetate, and dry over Na2​SO4​ .

The Self-Validating Check ( 31 P NMR Tracking)

Do not proceed to the next step without verifying the phosphorus oxidation state and environment:

  • Starting Material (BCEPA): Confirm a singlet at ~45 ppm .

  • Post-Elimination (H-Phosphinate): The spectrum must show a dramatic upfield shift to ~5-10 ppm , appearing as a distinct doublet with a massive one-bond coupling constant ( 1JPH​≈500−700 Hz ). If this doublet is absent, the elimination failed or the intermediate was prematurely oxidized.

  • Final Product (Phosphonate): Following iodine oxidation, the 1JPH​ coupling is abolished. The spectrum will return a clean singlet at ~15-25 ppm , confirming the successful formation of the P(V) phosphonate.

Field Applications: From Therapeutics to Advanced Materials

BCEPA's unique reactivity profile has cemented its value in two highly distinct fields:

1. Advanced Flame Retardants: BCEPA is directly utilized to synthesize aluminum-organophosphorus hybrids (e.g., AOPH-C3). In these matrices, the P-C bonds of the cyanoethyl groups are preserved during formulation, providing excellent gas-phase radical quenching during combustion events, significantly improving the Flame Retardancy Index (FRI) of epoxy resins ([3], [4]).

2. Nucleotide Prodrug Synthesis: In medicinal chemistry, synthesizing acyclic nucleoside phosphonates (like Adefovir or Tenofovir) traditionally requires dialkyl ester precursors that demand highly acidic deprotection (e.g., TMSBr), which can degrade sensitive APIs ([5]). BCEPA provides an orthogonal, base-labile pathway, allowing chemists to unmask the phosphonate moiety under mild alkaline conditions, preserving the integrity of complex molecular architectures.

References

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects Frontiers in Chemistry URL:[Link]

  • Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications National Institutes of Health (PMC) URL:[Link]

  • H-Phosphonates: Versatile synthetic precursors to biologically active phosphorus compounds ResearchGate URL:[Link]

  • Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates MDPI - Molecules URL:[Link]

  • Flame Retardant Epoxy Composites on the Road of Innovation: An Analysis with Flame Retardancy Index for Future Development MDPI - Polymers URL:[Link]

Sources

Comparative

Spectroscopic Comparison of Bis(2-cyanoethyl)phosphinic Acid and Its Metal Complexes: A Comprehensive Guide

As a Senior Application Scientist specializing in organophosphorus chemistry and materials science, I frequently evaluate bridging ligands for the development of advanced functional materials. Bis(2-cyanoethyl)phosphinic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in organophosphorus chemistry and materials science, I frequently evaluate bridging ligands for the development of advanced functional materials. Bis(2-cyanoethyl)phosphinic acid (BCEPA) is a highly versatile building block synthesized via the free-radical addition of ammonium hypophosphite with allyl cyanide Recent Developments in Organophosphorus Flame Retardants[1]. It is widely utilized as a reactive flame retardant in epoxy resins Flame Retardant Epoxy Composites[2] and as a multidentate ligand in coordination chemistry.

This guide objectively compares the spectroscopic signatures of free BCEPA against its transition metal complexes, providing researchers with the causality behind experimental shifts and self-validating protocols for successful synthesis.

Structural & Mechanistic Overview

BCEPA ( C6​H9​N2​O2​P ) acts as an ambidentate ligand. In its free acid form, strong intermolecular hydrogen bonding occurs between the P=O and P-OH groups. When complexed with transition metals (e.g., Zn2+ , Cu2+ ), the acidic proton is displaced, and the metal coordinates primarily through the phosphinate oxygens ( O,O′ -coordination).

Depending on the steric hindrance and the metal's coordination sphere, the terminal cyano ( C≡N ) groups may also participate in bonding, leading to multidimensional metal-organic polymeric networks. Understanding the spectroscopic shifts that occur upon this complexation is critical for verifying the structural integrity of the resulting materials.

Quantitative Data Summaries

Table 1: Key Infrared (IR) Spectroscopic Assignments

IR spectroscopy is the primary diagnostic tool for confirming metal coordination. The disappearance of the hydroxyl stretch and the shifting of the phosphoryl bands provide a self-validating proof of complexation.

Functional GroupFree BCEPA ( cm−1 )Zn-BCEPA Complex ( cm−1 )Cu-BCEPA Complex ( cm−1 )Mechanistic Causality for Shift
P-OH stretch ~2600 (broad), 960AbsentAbsentDeprotonation and displacement of the acidic proton by the metal cation.
P=O stretch ~1170~1140 ( νasy​ )~1135 ( νasy​ )Coordination to the metal center elongates the P=O bond, reducing its force constant and shifting the frequency lower.
P-O stretch ~990~1060 ( νsym​ )~1055 ( νsym​ )The single P-O bond gains partial double-bond character due to resonance equalization in the PO2−​ group upon coordination.
C≡N stretch ~2250~2250 (Uncoord) or ~2270 (Coord)~2272 (Coord)If the cyano nitrogen coordinates to the metal, kinematic coupling and increased s-character in the C≡N bond shift the frequency higher.
Table 2: Nuclear Magnetic Resonance (NMR) Shifts ( D2​O )

Solution-state NMR provides insight into the electronic environment of the ligand. Note: Paramagnetic complexes like Cu(II)-BCEPA are generally not characterized via standard solution-state NMR due to severe line broadening caused by unpaired d9 electrons.

NucleusFree BCEPA (ppm)Zn-BCEPA Complex (ppm)Mechanistic Causality for Shift
31P 45.038.5Coordination to the electropositive Zn2+ alters the electron shielding around the phosphorus nucleus, typically resulting in an upfield shift.
1H ( P-CH2​ ) 2.15 (m, 4H)2.05 (m, 4H)Conformational locking and inductive effects from the metal-bound phosphinate group slightly shield the adjacent protons.
1H ( CH2​-CN ) 2.65 (m, 4H)2.58 (m, 4H)Minimal shift occurs unless the cyano group is also coordinated, which would cause deshielding.

Experimental Protocols

Every robust experimental workflow must include built-in validation steps to ensure data integrity.

Protocol A: Synthesis of Bis(2-cyanoethyl)phosphinic Acid
  • Reagent Preparation : Dissolve ammonium hypophosphite ( H2​PO2​NH4​ ) in a 1:1 water/ethanol mixture Recent Developments in Organophosphorus Flame Retardants[1].

  • Addition Reaction : Add allyl cyanide dropwise under a strict nitrogen atmosphere. Causality: The inert atmosphere prevents the premature oxidation of the highly reactive hypophosphite core.

  • Radical Initiation : Introduce a radical initiator (e.g., benzoyl peroxide) and heat the mixture to 80°C to drive the free-radical hydrophosphinylation across the alkene double bond[3].

  • Self-Validating Checkpoint : Analyze an aliquot via IR spectroscopy. The complete disappearance of the P-H stretching band (~2350 cm−1 ) confirms that the addition reaction has reached completion.

  • Purification : Acidify the solution, extract the product, and recrystallize to obtain pure BCEPA.

Protocol B: Preparation of Metal-BCEPA Complexes
  • Ligand Deprotonation : Dissolve purified BCEPA in aqueous ethanol and adjust the pH to ~5.5–6.0 using dilute NaOH . Causality: Deprotonating the phosphinic acid ( pKa​ ~2.5) generates the reactive phosphinate anion without causing base-catalyzed hydrolysis of the cyano groups.

  • Metal Addition : Slowly add an aqueous solution of the transition metal salt (e.g., ZnCl2​ or CuSO4​ ) in a 1:2 (Metal:Ligand) molar ratio under continuous stirring.

  • Self-Validating Checkpoint : Monitor for precipitation. Because the resulting neutral metal complexes [M(BCEPA)2​]n​ form extended polymeric networks, they exhibit drastically lower solubility than their ionic precursors. The formation of a solid precipitate inherently validates successful coordination.

  • Isolation : Filter the precipitate, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under vacuum prior to spectroscopic analysis.

Workflow Visualization

G A Bis(2-cyanoethyl)phosphinic Acid (Free Ligand) C Coordination Reaction (Aqueous/Ethanol, pH ~5-6) A->C B Transition Metal Salt (e.g., ZnCl2, CuSO4) B->C D Metal-BCEPA Complex (Precipitate) C->D Precipitation E IR Spectroscopy (Check P=O & P-OH) D->E F NMR Spectroscopy (Check 31P & 1H Shifts) D->F

Workflow for the synthesis and spectroscopic validation of BCEPA-metal complexes.

References

  • Source: National Center for Biotechnology Information (PMC/NIH)
  • Flame Retardant Epoxy Composites on the Road of Innovation: An Analysis with Flame Retardancy Index for Future Development Source: MDPI URL

Sources

Validation

Benchmarking Bis(2-cyanoethyl)phosphinic Acid (BCEPA) vs. Halogenated Flame Retardants: A Comprehensive Guide for Advanced Materials

Executive Summary: The Fire Safety Imperative in Drug Development In the highly regulated spheres of pharmaceutical manufacturing, cleanroom infrastructure, and medical device engineering, material selection is governed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Fire Safety Imperative in Drug Development

In the highly regulated spheres of pharmaceutical manufacturing, cleanroom infrastructure, and medical device engineering, material selection is governed by strict safety and purity mandates. Historically, halogenated flame retardants (HFRs)—such as polybrominated diphenyl ethers (PBDEs) like DecaBDE—were the industry standard for achieving critical UL-94 V-0 fire ratings in polymer composites[1]. However, the European Union’s REACH and RoHS directives have systematically restricted HFRs due to their bioaccumulation potential and the highly toxic, corrosive gases (e.g., hydrogen bromide, dioxins) they release upon thermal degradation[2].

For drug development professionals, a localized fire involving HFR-treated plastics can result in catastrophic "non-thermal damage," where corrosive gases circulate through HVAC systems, permanently destroying sensitive analytical equipment (e.g., LC-MS, NMR spectrometers) and contaminating biological assays.

Bis(2-cyanoethyl)phosphinic acid (BCEPA) has emerged as a premier halogen-free flame retardant (HFFR) alternative[3]. By acting through a dual condensed- and gas-phase mechanism, BCEPA delivers robust fire resistance without compromising the chemical integrity of the surrounding environment[4]. This guide provides an objective, data-driven comparison of BCEPA against traditional halogenated compounds, complete with experimental validation protocols.

Mechanistic Causality: Why BCEPA Outperforms Halogens in Sensitive Environments

To understand the superiority of BCEPA in specialized applications, one must analyze the causality behind their respective combustion interruption pathways.

The Halogenated Approach: Gas-Phase Radical Scavenging

Halogenated compounds operate almost exclusively in the gas phase. When exposed to heat, they undergo endothermic cleavage to release halogen radicals ( Br∙ or Cl∙ ). These halogens react with the highly reactive hydrogen ( H∙ ) and hydroxyl ( OH∙ ) radicals that propagate the flame, forming stable hydrogen halides (HX)[5].

  • The Drawback: While highly effective at extinguishing the flame, the byproduct is massive volumes of corrosive, toxic smoke. In a cleanroom, the release of HX gas is often more destructive than the fire itself.

The BCEPA Approach: Dual-Action Synergy

BCEPA is an organophosphorus compound that inherently alters the thermal degradation route of the polymer matrix (typically epoxy resins like DGEBA)[4].

  • Condensed-Phase Intumescence: Upon heating, BCEPA decomposes to yield phosphoric acid derivatives. These acids act as potent dehydration catalysts, stripping water from the polymer matrix and promoting cross-linking. This results in a thick, carbonaceous "char" layer that physically insulates the underlying material from heat and oxygen[3].

  • Gas-Phase Quenching: Simultaneously, BCEPA releases volatile phosphorus oxide ( PO∙ ) radicals into the gas phase. Like halogens, these scavenge flame-propagating radicals, but crucially, they do so without generating corrosive acid gases or dioxins[3].

Mechanism cluster_HFR Halogenated Flame Retardants (HFRs) cluster_BCEPA BCEPA (Organophosphorus HFFR) Start Polymer Thermal Degradation HFR_Radical Release of Halogen Radicals (Br• / Cl•) Start->HFR_Radical BCEPA_Decomp Decomposition to Phosphoric Acid Derivatives Start->BCEPA_Decomp HFR_Quench Gas-Phase Radical Scavenging HFR_Radical->HFR_Quench HFR_End High Smoke Toxicity & Corrosive Gases HFR_Quench->HFR_End BCEPA_Cond Condensed Phase: Intumescent Char BCEPA_Decomp->BCEPA_Cond BCEPA_Gas Gas Phase: PO• Radical Release BCEPA_Decomp->BCEPA_Gas BCEPA_End Thermal Insulation & Low Smoke Toxicity BCEPA_Cond->BCEPA_End BCEPA_Gas->BCEPA_End

Fig 1: Combustion interruption pathways: HFRs vs. BCEPA.

Experimental Workflows & Benchmarking Protocols

To ensure scientific integrity, the performance of BCEPA must be validated through rigorous, self-validating protocols. The following workflows detail the synthesis of BCEPA-modified composites and the subsequent flammability benchmarking.

Protocol 1: Synthesis of BCEPA and Composite Integration

BCEPA is rarely used in isolation; it is highly effective when hybridized with inorganic flame retardants like Aluminum Trihydroxide (ATH) to form Aluminum-Organophosphorus Hybrids (AOPH)[3].

  • BCEPA Synthesis: React ammonium hypophosphite ( H2​PO2​NH4​ ) with allyl cyanide under an inert nitrogen atmosphere at elevated temperatures to yield bis(2-cyanoethyl)phosphinic acid[3].

  • Hybridization (AOPH-C3): Suspend ATH in an aqueous solution and introduce BCEPA. Heat the mixture under continuous stirring to allow the phosphinic acid groups to chemically modify the surface of the ATH particles, yielding the AOPH-C3 hybrid[4].

  • Matrix Integration: Disperse 4.25 wt% of AOPH-C3 into Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin using a high-shear homogenizer. Add a polyamine curing agent, degas under vacuum to remove trapped air, and cure at 80°C for 2 hours, followed by 120°C for 2 hours.

Protocol 2: Cone Calorimetry (ISO 5660 Standard)

Cone calorimetry is the gold standard for assessing real-world fire behavior, particularly for measuring heat release and smoke toxicity.

  • Preparation: Cast the cured epoxy composites into standard 100 × 100 × 3 mm plaques.

  • Calibration: Calibrate the cone heater to deliver a constant radiant heat flux of 50 kW/m², simulating a fully developed fire scenario.

  • Execution & Analysis: Place the sample in the load cell and ignite. Continuously monitor oxygen depletion in the exhaust duct to calculate the Peak Heat Release Rate (pHRR) .

  • Toxicity Validation: Measure the CO/CO2​ ratio in the exhaust. A lower ratio indicates complete combustion and lower smoke toxicity, validating the safety profile of BCEPA against halogens[3].

Protocol 3: UL-94 Vertical Burn Test
  • Preparation: Machine specimens to dimensions of 125 × 13 × 3.2 mm.

  • Ignition: Suspend the specimen vertically. Apply a 20 mm calibrated methane flame to the bottom edge for 10 seconds, then remove.

  • Observation: Record the afterflame time ( t1​ ). If the flame extinguishes, reapply the burner for another 10 seconds and record the second afterflame time ( t2​ ). Note if any flaming drips ignite the surgical cotton placed 300 mm below the sample.

Quantitative Data Presentation

The following table synthesizes experimental data from recent materials science literature, benchmarking Neat Epoxy against a traditional Halogenated FR (DecaBDE) and the BCEPA-modified hybrid (AOPH-C3)[4],[1].

Performance MetricNeat Epoxy (DGEBA)Epoxy + DecaBDE (10 wt%)Epoxy + BCEPA/AOPH-C3 (4.25 wt%)
Primary Mechanism NoneGas-Phase ScavengingCondensed (Char) & Gas Phase
UL-94 Rating NR (Fails)V-0V-1 / V-0 (Formulation dependent)
Limiting Oxygen Index (LOI) ~20.0%~26.5%23.8% - 28.0%
pHRR ( kW/m2 ) ~1300 - 1500~10001024
Smoke Toxicity Profile HighVery High (Corrosive HX gas)Low (Non-corrosive, no dioxins)
Regulatory Status CompliantRestricted (REACH/RoHS)Compliant

Data Interpretation: While DecaBDE achieves a strong V-0 rating, it requires a high loading (10 wt%) and produces highly corrosive smoke. BCEPA (via AOPH-C3) achieves competitive LOI and pHRR reductions at less than half the loading weight (4.25 wt%), while maintaining a pristine toxicity profile suitable for medical and laboratory environments[4].

Strategic Recommendations for Drug Development

For professionals designing or procuring equipment for pharmaceutical facilities, the transition to BCEPA-based polymers is not merely a regulatory compliance exercise; it is a critical risk mitigation strategy.

  • Specify HFFR for Device Housings: Ensure that all in-vitro diagnostic devices, PCR machines, and chromatography system housings specify halogen-free flame retardants like BCEPA[6]. This prevents the leaching of restricted substances and ensures compliance with the latest RoHS 3 medical device expansions[2].

  • Protect Cleanroom Integrity: Utilize BCEPA-modified epoxy resins for cleanroom flooring and bench coatings. In the event of a thermal excursion, the intumescent charring mechanism of BCEPA will contain the fire without blanketing the facility in corrosive hydrogen halides, thereby protecting multi-million dollar analytical assets.

References

  • 3 - NIH.gov 2.4 - MDPI.com 3.2 - Additive BZ 4.5 - Eurofins Scientific 5.1 - Regulations.gov 6.6 - POPs.int

Sources

Safety & Regulatory Compliance

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